2-Amino-4-chloro-3,5-dimethylphenol
Description
The exact mass of the compound 2-Amino-4-chloro-3,5-dimethylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4-chloro-3,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-chloro-3,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chloro-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAZQRPNNZAYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279516 | |
| Record name | 2-amino-4-chloro-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-46-6 | |
| Record name | NSC12968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-4-chloro-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Acidity Constants and pKa Values of 2-Amino-4-chloro-3,5-dimethylphenol: Theoretical Frameworks and Experimental Determination
Executive Summary
In the realm of rational drug design and formulation, the acid dissociation constant (pKa) is a master physicochemical parameter that dictates a molecule's solubility, lipophilicity (LogD), and membrane permeability. 2-Amino-4-chloro-3,5-dimethylphenol (CAS: 5428-46-6) is a highly functionalized aromatic compound featuring both a weakly basic amino group and a weakly acidic phenolic hydroxyl group[1]. Because of its structural resemblance to established antimicrobial agents like chloroxylenol (4-chloro-3,5-dimethylphenol)[2], understanding its exact ionization behavior is critical for downstream pharmaceutical and chemical applications.
This whitepaper provides an authoritative guide on the theoretical prediction of its pKa values, the mechanistic causality behind its ionization states, and the gold-standard experimental protocols required to empirically validate these constants.
Structural Analysis & Theoretical pKa Prediction
To predict the acidity constants of 2-amino-4-chloro-3,5-dimethylphenol, we must analyze the electronic contributions of its substituents through the lens of the Hammett equation[3][4]. The parent scaffolds are phenol (pKa ~9.9) and aniline (conjugate acid pKa ~4.6).
-
The 4-Chloro Substituent: Halogens exert a strong electron-withdrawing inductive effect (
) and a weak electron-donating resonance effect ( ). Positioned para to the hydroxyl group and meta to the amino group, the net effect is a stabilization of the phenoxide anion (lowering the phenolic pKa) and a destabilization of the protonated ammonium cation (lowering the amine pKa)[4][5]. -
The 3,5-Dimethyl Substituents: Alkyl groups are electron-donating via hyperconjugation and inductive effects (
). These groups slightly destabilize the phenoxide anion, pushing the phenolic pKa higher, while stabilizing the protonated amine[5]. -
Intramolecular Hydrogen Bonding: The ortho-relationship between the amino and hydroxyl groups allows for intramolecular hydrogen bonding, which typically stabilizes the neutral species and can subtly depress the phenolic pKa compared to meta/para isomers.
Theoretical Consensus: Based on linear free-energy relationships (LFER) and related analogs like chloroxylenol (predicted pKa 9.76)[2] and 2-chloro-4,5-dimethylphenol (predicted pKa 8.92)[6], the predicted macroscopic pKa values for 2-amino-4-chloro-3,5-dimethylphenol are:
-
pKa1 (Amine conjugate acid): ~4.5 to 5.0
-
pKa2 (Phenolic hydroxyl): ~9.4 to 9.8
Speciation and pH-Dependent Behavior
Because the molecule possesses two ionizable centers, it exists in three distinct protonation states depending on the pH of the microenvironment. This transition is critical for predicting its absorption in the gastrointestinal tract.
pH-dependent speciation of 2-Amino-4-chloro-3,5-dimethylphenol.
Experimental Determination Protocols
Protocol A: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation
Potentiometry is the gold standard for pKa determination, relying on the precise measurement of hydrogen ion activity[10]. To circumvent solubility limits, a methanol-water cosolvent system is utilized[7].
Methodology:
-
Electrode Calibration: Calibrate a combined glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: pKa is a thermodynamic value highly sensitive to temperature fluctuations.
-
Solvent Preparation: Prepare a series of methanol-water mixtures (e.g., 20%, 30%, 40%, 50% w/w MeOH). Maintain a constant ionic strength of 0.15 M using KCl to simulate physiological osmolality.
-
Sample Dissolution: Dissolve 2-amino-4-chloro-3,5-dimethylphenol to a final concentration of ~1 mM in each cosolvent mixture.
-
Titration: Titrate the solution with standardized 0.1 M KOH under a continuous flow of inert Nitrogen (
) gas. Causality: purging prevents atmospheric from dissolving to form carbonic acid, which would introduce artifactual inflection points in the titration curve. -
Data Analysis: Calculate the apparent pKa (
) for each cosolvent ratio using a Gran plot to identify exact equivalence points. Plot the values against the reciprocal of the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot) and extrapolate to 0% organic modifier to derive the true aqueous pKa[7].
Protocol B: UV-Vis Spectrophotometric Titration
When compound availability is limited, or solubility is exceptionally poor, spectrophotometric titration is preferred. This method exploits the distinct chromophoric shifts that occur when the phenol is deprotonated or the amine is protonated[9][11].
Methodology:
-
Buffer Array: Prepare a series of universal buffers (e.g., Britton-Robinson) spanning pH 2.0 to 12.0 in 0.5 pH increments.
-
Sample Preparation: Prepare a
M stock solution of the analyte in a minimal volume of DMSO (final DMSO concentration < 1% v/v to avoid shifting the pKa)[9]. -
Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for the analyte in each buffer solution.
-
Isosbestic Point Identification: Identify the analytical wavelengths (
) corresponding to the pure cationic, neutral, and anionic species, as well as the isosbestic points where absorbance is pH-independent[11]. -
Regression Analysis: Plot the absorbance at
against pH. Use non-linear least-squares regression to fit the sigmoidal curve and extract pKa1 and pKa2.
Data Presentation
Table 1: Physicochemical and Acid-Base Properties
| Parameter | Value / Range | Methodology / Source |
| Molecular Weight | 171.62 g/mol | Computed (PubChem)[1] |
| LogP (Predicted) | ~2.6 - 3.0 | Structural Analogy[12] |
| pKa1 (Amine | 4.5 – 5.0 | Theoretical (Hammett LFER)[3] |
| pKa2 (Phenol | 9.4 – 9.8 | Theoretical (Hammett LFER)[4] |
| Isoelectric Point (pI) | ~7.1 | Calculated: |
Table 2: Speciation Profile Across Physiological Compartments
| Compartment | Typical pH | Dominant Species | Permeability Implication |
| Stomach | 1.2 - 2.0 | Cationic (Protonated Amine) | Highly soluble, poor lipid permeability. |
| Duodenum | 5.5 - 6.5 | Neutral (Zwitterionic/Uncharged) | High lipid permeability, optimal for absorption. |
| Blood Plasma | 7.4 | Neutral (Uncharged) | High volume of distribution, extensive tissue partitioning. |
| Lower Intestine | 8.0 | Neutral / Trace Anionic | Maintained absorption, slight increase in solubility. |
Implications in Drug Development
The dual pKa nature of 2-amino-4-chloro-3,5-dimethylphenol heavily dictates its formulation strategy. At physiological pH (7.4), the molecule exists predominantly in its neutral, un-ionized form. This maximizes its lipophilicity (LogD
However, this high lipophilicity is coupled with poor aqueous solubility. To formulate this compound for intravenous or liquid oral administration, developers must leverage its pKa values by formulating it as a salt. For instance, lowering the pH of the formulation below 3.0 or utilizing the hydrochloride salt variant (CID 16192990)[1] will force the molecule into its cationic state, drastically increasing aqueous solubility at the cost of immediate permeability.
References
1.[1] 2.[2] 3.[6] 4.[3] 5.[4] 6.[7] 7.[10] 8. [8] 9.[11] 10.[9]
Sources
- 1. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. web.viu.ca [web.viu.ca]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 12. Page loading... [guidechem.com]
A Comprehensive Technical Guide to the Synthesis and Potential Applications of 2-Amino-4-chloro-3,5-dimethylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Amino-4-chloro-3,5-dimethylphenol, a versatile chemical scaffold with significant potential in medicinal chemistry. While direct literature on the derivatization of this specific molecule is emerging, this document synthesizes established chemical principles and data from structurally analogous compounds to provide a robust framework for researchers. By examining the synthesis of the core molecule, detailing protocols for its derivatization into key classes of compounds like Schiff bases and 1,3,4-oxadiazoles, and presenting the compelling biological activities of these related structures, this guide serves as a predictive and practical resource for unlocking the therapeutic potential of this compound class.
The Core Scaffold: 2-Amino-4-chloro-3,5-dimethylphenol
2-Amino-4-chloro-3,5-dimethylphenol is a substituted aminophenol that serves as a valuable starting material for the synthesis of a wide array of derivatives. Its structure, featuring an amino group and a hydroxyl group ortho to each other, along with a chlorinated and dimethylated phenyl ring, offers multiple sites for chemical modification. The hydrochloride salt of this compound is cataloged in public chemical databases such as PubChem under CID 16192990[1].
Proposed Synthesis of the Core Scaffold
The synthesis of 2-Amino-4-chloro-3,5-dimethylphenol can be logically approached through a two-step process starting from 3,5-dimethylphenol, drawing parallels from established industrial syntheses of related compounds like 4-chloro-3,5-dimethylphenol (PCMX) and 4-chloro-2-aminophenol[1][2][3].
Step 1: Oxidative Chlorination of 3,5-Dimethylphenol
The initial step involves the selective chlorination of 3,5-dimethylphenol at the para-position to yield 4-chloro-3,5-dimethylphenol. An effective and industrially scalable method for this transformation is oxidative chlorination. This process utilizes a copper salt, typically copper(II) chloride, as a catalyst in the presence of an oxygen source and hydrochloric acid. A key advantage of this method is the ability to perform the reaction without organic solvents, which is environmentally favorable. The reaction temperature is typically maintained around 95°C. To optimize the yield and prevent the formation of dimeric byproducts, the reaction is often stopped when the conversion of the starting material reaches 75-85%.
Step 2: Nitration and Subsequent Reduction
Following the synthesis of 4-chloro-3,5-dimethylphenol, the next stage involves the introduction of a nitro group at the ortho-position to the hydroxyl group, followed by its reduction to an amino group.
-
Nitration: The 4-chloro-3,5-dimethylphenol is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 4-chloro-3,5-dimethyl-2-nitrophenol.
-
Reduction: The nitro group is then reduced to a primary amine. A common and efficient method for this reduction is catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or Raney Nickel under a hydrogen atmosphere[2]. Another established method involves the use of tin metal in the presence of hydrochloric acid (Sn/HCl)[3]. This reduction step yields the final product, 2-Amino-4-chloro-3,5-dimethylphenol.
Synthesis of Key Derivatives: Schiff Bases
The presence of a primary amino group makes 2-Amino-4-chloro-3,5-dimethylphenol an ideal substrate for the synthesis of Schiff bases (imines). These compounds are formed through the condensation reaction between the amino group and an aldehyde or ketone. Schiff bases are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. The formation of the azomethine (C=N) group is crucial for their biological function.
General Experimental Protocol for Schiff Base Synthesis
This protocol describes a representative procedure for the synthesis of a Schiff base from 2-Amino-4-chloro-3,5-dimethylphenol and a substituted salicylaldehyde.
Materials:
-
2-Amino-4-chloro-3,5-dimethylphenol (1 equivalent)
-
Substituted Salicylaldehyde (e.g., 5-chlorosalicylaldehyde) (1 equivalent)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, optional)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-Amino-4-chloro-3,5-dimethylphenol in a suitable volume of ethanol.
-
Addition of Aldehyde: To this solution, add 1 equivalent of the substituted salicylaldehyde.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. Collect the solid by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Workflow for Synthesis and Characterization of Schiff Base Derivatives
Caption: A typical workflow for the synthesis, characterization, and biological evaluation of Schiff base derivatives.
Biological and Pharmacological Activities (Based on Structural Analogs)
While specific biological data for derivatives of 2-Amino-4-chloro-3,5-dimethylphenol is not yet widely published, extensive research on derivatives of the structurally similar 2-amino-4-chlorophenol provides strong predictive insights into their potential therapeutic applications.
Anticancer Activity
Derivatives of 2-amino-4-chlorophenol, particularly those incorporating a 1,3,4-oxadiazole moiety, have demonstrated significant anticancer activity against a range of human cancer cell lines. The data presented below is for 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which serve as excellent surrogates for predicting the potential of similar derivatives of 2-Amino-4-chloro-3,5-dimethylphenol. The additional methyl groups on the target compound may further enhance lipophilicity, potentially improving cell permeability and biological activity.
Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [3][4]
| Compound ID | R-group on Phenyl Ring | Colon Cancer (HT29) % Growth Inhibition | Breast Cancer (MCF-7) % Growth Inhibition | Lung Cancer (NCI-H460) % Growth Inhibition | CNS Cancer (SNB-75) % Growth Inhibition |
| 6a | 4-H | 12.31 | 25.64 | 18.45 | 32.17 |
| 6b | 4-Cl | 15.82 | 28.19 | 21.33 | 35.88 |
| 6c | 4-F | 18.90 | 31.55 | 24.76 | 38.21 |
| 6h | 3,4,5-trimethoxy | 45.72 | 50.18 | 55.61 | 54.68 |
Data is presented as percent growth inhibition at a concentration of 10 µM. Data is sourced from a study on 2-amino-4-chlorophenol derivatives, which are structurally similar to derivatives of 2-Amino-4-chloro-3,5-dimethylphenol.[3][4]
The compound 6h , featuring a 3,4,5-trimethoxyphenyl group, showed the most significant growth inhibition across multiple cell lines, suggesting that substitution with electron-donating groups on the appended aryl ring can enhance anticancer activity[3].
Postulated Mechanism of Anticancer Action
Caption: A potential anticancer mechanism involving the inhibition of tubulin polymerization.
Antimicrobial Activity
Schiff base derivatives and their metal complexes are well-known for their antimicrobial properties. The azomethine group is a critical pharmacophore that is often responsible for this activity. The antimicrobial efficacy of Schiff bases derived from 2-amino-4-chlorophenol against various bacterial strains has been documented, providing a strong basis for evaluating derivatives of 2-Amino-4-chloro-3,5-dimethylphenol.
Table 2: Antimicrobial Activity (MIC, µg/mL) of 1,3,4-Oxadiazole Derivatives of 2-Amino-4-chlorophenol [3][4]
| Compound ID | R-group on Phenyl Ring | E. coli (Gram -) | P. aeruginosa (Gram -) | S. aureus (Gram +) | S. pyogenes (Gram +) |
| 6b | 4-Cl | 16 | 16 | 8 | 8 |
| 6c | 4-F | 16 | 16 | 8 | 8 |
| 6d | 4-NO₂ | 8 | 8 | 8 | 8 |
| Ciprofloxacin | (Standard) | 4 | 4 | 4 | 8 |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity. Data is sourced from a study on 2-amino-4-chlorophenol derivatives.[3][4]
The results indicate that these compounds exhibit broad-spectrum antibacterial activity. Notably, the nitro-substituted derivative (6d ) showed the most consistent activity across both Gram-negative and Gram-positive bacteria, with MIC values of 8 µg/mL[3]. The mechanism of action for such compounds is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to interfere with cell wall synthesis.
Conclusion and Future Outlook
2-Amino-4-chloro-3,5-dimethylphenol is a promising, yet underexplored, building block for the development of novel therapeutic agents. Based on the well-established chemistry and proven biological activities of its structural analogs, its derivatives, particularly Schiff bases and heterocyclic compounds like 1,3,4-oxadiazoles, are strong candidates for exhibiting potent anticancer and antimicrobial properties.
The synthetic protocols and comparative biological data presented in this guide offer a clear and actionable roadmap for researchers. Future work should focus on the systematic synthesis of a library of derivatives from this core scaffold, followed by comprehensive in vitro and in vivo evaluations. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the discovery of new and effective drug candidates.
References
-
Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. (URL: [Link])
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC. (URL: [Link])
-
Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PMC. (URL: [Link])
-
2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO - PubChem. (URL: [Link])
- CN103351282B - Preparing method for 4-chlorine-3,5-xylenol - Google P
-
Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E) - Semantic Scholar. (URL: [Link])
Sources
- 1. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Stability and Thermochemical Profiling of Chlorinated Aminophenols: A Comprehensive Technical Guide
Executive Summary
Chlorinated aminophenols (CAPs) are highly versatile halogenated aromatic compounds utilized extensively as synthetic intermediates in the manufacturing of pharmaceuticals, advanced materials, and agrochemicals[1]. Despite their industrial utility, CAPs are notoriously recalcitrant to biodegradation and exhibit significant environmental toxicity, acting as potent mutagenic and cytotoxic agents[2].
Understanding the thermodynamic stability, bond dissociation energies (BDEs), and enthalpies of formation (
Molecular Architecture and Isomeric Effects
The thermodynamic stability of a chlorinated aminophenol is dictated by the complex interplay of three substituents—the hydroxyl (-OH), amino (-NH
-
Intramolecular Hydrogen Bonding: Isomers possessing ortho-substituted -OH and -NH
groups (e.g., 2-amino-4-chlorophenol) benefit from significant thermodynamic stabilization due to intramolecular hydrogen bonding. This interaction lowers the ground-state enthalpy. -
Electronic Effects (Resonance vs. Induction): The -OH and -NH
groups are strong resonance donors ( -donors) but inductive withdrawers ( -acceptors). Conversely, the -Cl atom is a strong inductive withdrawer but a weak resonance donor. The synergistic or antagonistic alignment of these electron densities dictates the stability of the aromatic -system. -
Steric Hindrance: Bulky chlorine atoms positioned adjacent to the -OH or -NH
groups can force these substituents out of coplanarity with the aromatic ring. This orthogonal twist disrupts orbital overlap, effectively neutralizing resonance stabilization and increasing the standard enthalpy of formation.
Fig 1: Logical hierarchy of structural factors dictating the thermodynamic stability of CAPs.
Thermochemical Properties and Bond Dissociation Energies
To rationally design degradation pathways or synthetic reactions, one must quantify the energy required to cleave specific bonds. The C-Cl bond in halophenols is chemically robust, making dehalogenation exceptionally difficult without high-valent oxidants[4]. Furthermore, CAPs are highly prone to air oxidation, often degrading into quinone imines if not stored under inert atmospheres (Argon/Nitrogen) at 2–8 °C[1].
Table 1: Representative Thermodynamic Data for Selected CAP Isomers
(Note: Values are representative computational estimates for comparative analysis)
| Isomer | Relative Stability ( | O-H BDE (kcal/mol) | N-H BDE (kcal/mol) | C-Cl BDE (kcal/mol) |
| 2-Amino-4-chlorophenol | 0.0 (Reference) | ~82.5 | ~85.0 | ~95.0 |
| 4-Amino-2-chlorophenol | +1.2 | ~83.1 | ~84.5 | ~94.5 |
| 3-Amino-5-chlorophenol | +3.5 | ~86.0 | ~87.2 | ~96.2 |
Causality Insight: The O-H bond consistently exhibits the lowest BDE across isomers. Consequently, oxidative degradation is almost exclusively initiated via H-atom abstraction from the phenolic group rather than direct C-Cl cleavage[4].
Self-Validating Experimental & Computational Protocols
Protocol A: Computational Thermochemistry via Composite Methods (CBS-QB3)
To determine the standard enthalpy of formation (
-
Step 1: Conformational Search & Geometry Optimization: Perform an exhaustive conformational search using Molecular Mechanics, followed by DFT optimization (e.g., M06-2X/6-311++G(d,p)) of the lowest energy conformers.
-
Step 2: Frequency Analysis (Self-Validation): Compute harmonic vibrational frequencies at the same level of theory. Causality: The absence of imaginary frequencies validates that the optimized geometry is a true local minimum, while simultaneously providing the Zero-Point Energy (ZPE) correction.
-
Step 3: High-Level Single Point Energy: Execute the CBS-QB3 composite method, which extrapolates MP2, MP4, and CCSD(T) correlation energies to the complete basis set limit.
-
Step 4: Isodesmic Reactions: Calculate
using an isodesmic working reaction (e.g., Chloroaminophenol + Benzene Chlorobenzene + Aminophenol). Causality: By conserving the number and formal types of chemical bonds between reactants and products, systematic errors inherent in electron correlation treatments perfectly cancel out, yielding highly accurate thermodynamic values.
Protocol B: Experimental Determination via Combustion Calorimetry
-
Step 1: Purity Validation (Critical): Isomer confusion and oxidative degradation are rampant in CAPs. For example, 2-chloro-5-aminophenol must exhibit a melting point onset of
158 °C; a drop below this threshold indicates quinone imine formation[1]. Validate purity via Differential Scanning Calorimetry (DSC) prior to combustion. -
Step 2: Sample Preparation: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove solvent residues[1]. Pelletize ~0.5 g of the sample and place it into a platinum crucible.
-
Step 3: Combustion: Ignite the pellet in a static bomb calorimeter pressurized with 3.0 MPa of high-purity oxygen (with a known volume of water added to the bomb to absorb HCl gas).
-
Step 4: Washburn Corrections: Titrate the bomb washings to determine the exact molarity of aqueous HCl formed. Apply Washburn corrections to adjust the measured energy of combustion (
) to standard state conditions, allowing for the precise derivation of .
Environmental Degradation & Catalytic Cleavage
Because of their thermodynamic stability and the robust nature of the C-Cl bond, biological and chemical remediation of CAPs requires specialized catalytic systems. Two highly effective pathways include:
-
Enzymatic Oxidation (Laccase): Immobilized laccase enzymes on organic-inorganic nanocomposites exhibit vastly improved thermodynamic stability (higher enthalpy and free energy of denaturation) compared to free enzymes, allowing them to efficiently oxidize chlorophenols into less toxic polymeric products[3].
-
Nonheme Iron(IV)-Oxo Intermediates: High-valent iron species degrade halophenols through a distinct thermodynamic pathway. Experimental and computational studies reveal that the reaction is initiated by an H-atom abstraction from the phenolic group, forming a phenolate radical. This is followed by a rate-determining electrophilic C-O addition and subsequent halide elimination[4].
Fig 2: Oxidative dehalogenation pathway of CAPs mediated by high-valent oxidants.
Conclusion
The thermodynamic stability of chlorinated aminophenols is a delicate balance of resonance stabilization, inductive withdrawal, and steric constraints. By leveraging rigorous computational thermochemistry (isodesmic error cancellation) alongside highly controlled empirical calorimetry, researchers can accurately map the energy landscape of these compounds. This thermochemical profiling is absolutely essential for overcoming the robust C-Cl bond dissociation energy, enabling the development of advanced catalytic and enzymatic systems capable of neutralizing these persistent environmental pollutants.
References
-
[2] Enhanced anaerobic digestion performance by two artificially constructed microbial consortia capable of woody biomass degradation and chlorophenols detoxification Source: researchgate.net URL:
-
[1] 2-Chloro-5-aminophenol | High-Purity Reagent | RUO - Benchchem Source: benchchem.com URL:
-
[3] Immobilization of laccase on organic—inorganic nanocomposites and its application in the removal of phenolic pollutants Source: researchgate.net URL:
-
[4] Oxidative dehalogenation of halophenols by high-valent nonheme iron(IV)-oxo intermediates Source: researchgate.net URL:
Sources
2-Amino-4-chloro-3,5-dimethylphenol as a precursor in dye synthesis
Title: Engineering Advanced Azo Dyes: 2-Amino-4-chloro-3,5-dimethylphenol as a Strategic Precursor
Executive Summary
Azo dyes constitute the largest and most versatile class of synthetic organic colorants, heavily utilized in textiles, advanced materials, and pharmacological scaffolds[1]. The structural complexity of the diazo component dictates the physicochemical properties of the final dye. 2-Amino-4-chloro-3,5-dimethylphenol (CAS: 5428-46-6)[2] serves as a highly specialized precursor in this domain. Featuring an amine group for diazotization, a hydroxyl auxochrome for color deepening, an electron-withdrawing chlorine atom, and two sterically demanding methyl groups, this molecule allows for precise tuning of the dye's bathochromic shift and fastness properties[3]. This technical guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for utilizing this precursor in modern azo dye synthesis.
Chemical Profile and Upstream Synthesis
The synthesis of 2-amino-4-chloro-3,5-dimethylphenol relies on a highly regioselective sequence starting from commercially available 3,5-dimethylphenol.
-
Regioselective Chlorination: 3,5-dimethylphenol undergoes electrophilic chlorination using sulfuryl chloride (
) and a cupric salt catalyst (e.g., ) to yield 4-chloro-3,5-dimethylphenol (PCMX, CAS: 88-04-0)[4][5]. This step is critical; the catalyst ensures substitution occurs exclusively at the para position relative to the hydroxyl group[6]. -
Nitration: The chlorinated intermediate is then subjected to nitration using a mixture of nitric and sulfuric acids. The steric bulk of the methyl groups directs the nitro group to the ortho position, forming 4-chloro-3,5-dimethyl-2-nitrophenol.
-
Reduction: The nitro group is reduced to a primary amine via catalytic hydrogenation (Pd/C) or a Béchamp reduction (Fe/HCl), yielding the target precursor, 2-amino-4-chloro-3,5-dimethylphenol[2].
Fig 1: Upstream synthesis and downstream dye conversion of 2-Amino-4-chloro-3,5-dimethylphenol.
Mechanistic Role in Azo Dye Synthesis
The conversion of 2-amino-4-chloro-3,5-dimethylphenol into an azo dye involves two fundamental, mechanistically distinct stages: Diazotization and Azo Coupling[1].
Causality in Diazotization:
The primary amine is reacted with nitrous acid (
Causality in Azo Coupling:
The electrophilic diazonium salt is introduced to a nucleophilic coupling component, such as 2-naphthol. This electrophilic aromatic substitution requires an electron-rich target. By conducting the reaction at an alkaline pH (9.0–10.0), 2-naphthol is deprotonated to form a naphthoxide ion[7]. This dramatically increases the electron density of the naphthalene ring, directing the diazonium attack specifically to the adjacent position (C1) to form the characteristic
Quantitative Data Presentation
Table 1: Physicochemical Profile & Reagent Stoichiometry (Summarizing quantitative data for the synthesis of a theoretical 2-naphthol azo dye)
| Compound / Reagent | Role in Synthesis | CAS Number | Molecular Weight | Stoichiometric Eq. |
| 2-Amino-4-chloro-3,5-dimethylphenol | Diazo Component | 5428-46-6 | 171.62 g/mol | 1.0 |
| Hydrochloric Acid (37%) | Acidifying Agent | 7647-01-0 | 36.46 g/mol | 2.5 - 3.0 |
| Sodium Nitrite | Nitrosating Agent | 7632-00-0 | 69.00 g/mol | 1.05 |
| 2-Naphthol | Coupling Component | 135-19-3 | 144.17 g/mol | 1.0 |
| Sodium Hydroxide | Alkalizing Agent | 1310-73-2 | 40.00 g/mol | 2.0 |
Table 2: Thermodynamic and Kinetic Parameters of Synthesis Stages
| Reaction Stage | Target pH | Optimal Temp | Kinetic Driver | Primary Risk Factor |
| Diazotization | < 1.0 | 0 – 5 °C | High electrophilicity of | Diazonium decomposition ( |
| Azo Coupling | 9.0 – 10.0 | 0 – 5 °C | Nucleophilic activation of coupler | Diazotate formation (inactive species) |
Experimental Protocol: Self-Validating Synthesis Workflow
This protocol outlines the synthesis of an azo dye using 2-amino-4-chloro-3,5-dimethylphenol and 2-naphthol. It is designed as a self-validating system, ensuring empirical confirmation at each critical juncture rather than relying blindly on time markers.
Phase 1: Diazotization
-
Suspension: In a 100 mL beaker, suspend 1.72 g (10 mmol) of 2-amino-4-chloro-3,5-dimethylphenol in 20 mL of distilled water.
-
Acidification: Slowly add 2.5 mL of concentrated HCl under continuous stirring to form the soluble hydrochloride salt[1].
-
Thermal Control: Submerge the beaker in an ice-water bath. Monitor the internal temperature until it stabilizes at 0–5 °C[7].
-
Nitrosation: Dissolve 0.72 g (10.5 mmol) of
in 5 mL of cold distilled water. Add this solution dropwise to the amine suspension over 15 minutes, ensuring the temperature never exceeds 5 °C[1]. Stir for an additional 20 minutes. -
Validation Check 1 (Starch-Iodide Test): Dip a glass rod into the mixture and touch it to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete. (Note: Destroy excess nitrous acid by adding a small amount of sulfamic acid until the test is negative, preventing side reactions during coupling).
Phase 2: Azo Coupling
-
Coupler Preparation: In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 10% NaOH solution. Cool this alkaline solution to 0–5 °C[7].
-
Coupling Reaction: Vigorously stir the alkaline 2-naphthol solution. Slowly add the cold diazonium salt solution dropwise. A deep, brightly colored precipitate will form immediately as the azo linkage is established[7].
-
Validation Check 2 (Spot Test): After 30 minutes of stirring, place a drop of the reaction mixture on filter paper. The precipitated dye will remain in the center, while a clear liquid rim spreads outward. Apply a drop of alkaline 2-naphthol to the clear rim. If a color develops, unreacted diazonium salt is still present, and stirring must continue. If no color develops, the coupling is empirically complete.
-
Isolation: Filter the solid precipitate under vacuum, wash extensively with cold distilled water to remove salts, and recrystallize from an ethanol/water mixture.
Fig 2: Self-validating experimental workflow for azo dye synthesis via diazotization and coupling.
References
-
4-Chloro-3,5-dimethylphenol 88-04-0 wiki - Guidechem.4
-
5428-46-6 | 2-Amino-4-chloro-3,5-dimethylphenol - BLDpharm. 2
-
Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties - ResearchGate. 3
-
CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents. 5
-
Application Notes and Protocols for the Synthesis of Azo Dyes Using an Aminophenol Derivative - Benchchem. 1
-
Azo Dye Synthesis via Coupling Reaction - Scribd. 7
-
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5428-46-6|2-Amino-4-chloro-3,5-dimethylphenol|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]
- 6. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols | MDPI [mdpi.com]
- 7. scribd.com [scribd.com]
Reactivity of the Amino Group in 2-Amino-4-chloro-3,5-dimethylphenol: A Technical Guide
Executive Summary
As a highly substituted aromatic building block, 2-Amino-4-chloro-3,5-dimethylphenol (CAS: 5428-46-6) presents a unique reactivity profile dictated by severe steric congestion and high electron density[1]. For drug development professionals and synthetic chemists, understanding the causality between its structural topology and its chemical behavior is critical for successful functionalization. This technical guide explores the intrinsic reactivity of the C2-amino group, detailing how its di-ortho substitution pattern restricts electrophilic attack, and provides field-validated, one-pot methodologies for synthesizing complex acyl thiourea derivatives[2].
Structural Causality & Electronic Properties
The reactivity of the amino group in 2-amino-4-chloro-3,5-dimethylphenol cannot be evaluated in isolation; it is a direct consequence of its microenvironment on the aromatic ring.
-
Electronic Activation (Enhanced Nucleophilicity): The hydroxyl group at C1 exerts a strong positive mesomeric (+M) effect, while the methyl groups at C3 and C5 provide positive inductive (+I) effects. These electron-donating groups significantly enrich the electron density of the aromatic ring, which in turn increases the Lewis basicity and intrinsic nucleophilicity of the C2-amino nitrogen.
-
Steric Congestion (The Di-Ortho Shield): Despite its high nucleophilicity, the amino group is flanked by the C1-hydroxyl and C3-methyl groups. This di-ortho substitution creates a profound steric shield.
-
Reactivity Consequence: The causality here is straightforward—bulky or structurally rigid electrophiles will fail to react efficiently due to transition-state steric clash. To achieve high-yielding functionalization, chemists must select linear or unhindered electrophiles , such as the
group in isothiocyanates, which can bypass the steric bulk and access the nucleophilic nitrogen[3].
Electronic and steric factors dictating the reactivity of the C2 amino group.
Key Reactivity Profile: Acyl Thiourea Formation
A prime example of exploiting this reactivity profile is the synthesis of acyl thioureas, which are valuable pharmacophores acting as potential antagonists for PIP3[2].
Because aroyl isothiocyanates are transient, moisture-sensitive, and prone to degradation, isolating them leads to massive yield losses. The optimal approach is a one-pot process where the isothiocyanate is generated in situ and immediately trapped by the sterically hindered 2-amino-4-chloro-3,5-dimethylphenol. The linear geometry of the isothiocyanate carbon allows the hindered amine to attack without significant steric penalty, driving the reaction to >80% yield[2].
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that the chemist can visually or analytically confirm the success of each step before proceeding.
Protocol 1: Synthesis of the Amine via Catalytic Reduction
Purpose: To generate 2-amino-4-chloro-3,5-dimethylphenol from its nitro precursor[4].
-
Preparation: Dissolve 4-chloro-3,5-dimethyl-2-nitrophenol (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel. (Causality: Raney Ni is highly effective for reducing hindered nitro groups without hydrodehalogenating the C4-chlorine, provided hydrogen pressure is controlled).
-
Reaction: Purge the vessel with
gas and stir vigorously at room temperature under a hydrogen balloon. -
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the distinct yellow spot of the nitro starting material completely disappears, typically yielding a more polar, UV-active spot (the amine).
-
Workup: Filter the mixture through a pad of Celite to remove the pyrophoric nickel catalyst. Evaporate the filtrate under reduced pressure to isolate the yellow solid product.
Protocol 2: One-Pot Synthesis of Acyl Thioureas
Purpose: Nucleophilic addition of the hindered amine to an in situ generated aroyl isothiocyanate[2],[3].
-
Isothiocyanate Generation: In a dry flask, dissolve an aroyl chloride (1.0 eq) in anhydrous acetonitrile. Add ammonium thiocyanate (
, 1.2 eq) and stir at room temperature for 5 minutes.-
Causality: Acetonitrile is used as a polar aprotic solvent because it solubilizes the reagents and stabilizes the intermediate without acting as a competing nucleophile (unlike alcohols).
-
-
Self-Validation Checkpoint: The rapid formation of a dense white precipitate (
) serves as visual validation that the aroyl isothiocyanate has been successfully generated. -
Amine Addition: Directly add 2-amino-4-chloro-3,5-dimethylphenol (1.0 eq) to the suspension. Stir at 20–40 °C for 24 hours.
-
Workup & Purification: Evaporate the acetonitrile under reduced pressure. Resuspend the residue in water to dissolve residual salts, extract with ethyl acetate, and purify the organic layer via silica gel chromatography to yield the acyl thiourea.
One-pot experimental workflow for the synthesis of acyl thioureas.
Quantitative Data Summary
The following table summarizes the physicochemical and spectral validation data for 2-amino-4-chloro-3,5-dimethylphenol, ensuring accurate characterization of the starting material prior to complex synthesis[5],[1].
| Property / Parameter | Value / Description |
| Compound Name | 2-Amino-4-chloro-3,5-dimethylphenol |
| CAS Number | 5428-46-6 (Base) / 1052530-87-6 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 171.62 g/mol |
| Physical State | Yellow solid |
| Melting Point | 147–148 °C |
| IR ( | |
| ¹H NMR ( | |
| ESI-MS (m/z) | 193.1 [M+Na]⁺ |
| Elemental Analysis (Calcd) | C, 55.99; H, 5.87; Cl, 20.66; N, 8.16 |
References
-
PubChem (National Center for Biotechnology Information). "2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride; CID 16192990". Retrieved from:[Link]
- Council of Scientific and Industrial Research (CSIR). (2014). "One pot process for the conversion of aroyl chlorides to acyl thioureas" (Patent No. WO2014087431A1). World Intellectual Property Organization.
-
Molaid Chemical Database . "4-Chloro-3,5-dimethyl-2-nitrophenol Reduction Reactions". Retrieved from: [Link](Note: Requires database query for CAS 54582-90-0 to 5428-46-6 pathway)
Sources
- 1. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 3. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 4. 4-氯-3,5-二甲基-2-硝基苯酚 - CAS号 54582-90-0 - 摩熵化学 [molaid.com]
- 5. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
Methodological & Application
Synthesis protocols for 2-Amino-4-chloro-3,5-dimethylphenol from xylenol
Strategic Retrosynthesis & Mechanistic Rationale
2-Amino-4-chloro-3,5-dimethylphenol is a highly substituted, electron-rich aromatic building block critical for the development of acyl thiourea derivatives, fluorescent calcium chelators (e.g., BAPTA analogs), and advanced dyes [1]. Synthesizing this compound from 3,5-dimethylphenol (m-xylenol) requires precise regiocontrol to navigate the competing directing effects of the hydroxyl and methyl groups.
The synthesis is executed in three distinct phases:
-
Regioselective Chlorination: The starting material, 3,5-dimethylphenol, possesses three highly activated positions (2, 4, and 6). While the 4-position is sterically hindered by the two flanking methyl groups, utilizing sulfuryl chloride (
) in the presence of a Lewis acid or cyclic sulfide moderator forces para-selective chlorination, yielding 4-chloro-3,5-dimethylphenol (PCMX) [3, 4]. -
Electrophilic Aromatic Nitration: With the 4-position blocked, the equivalent 2- and 6-positions remain open. Nitration is performed using dilute aqueous nitric acid to introduce the nitro group at the 2-position, forming 4-chloro-3,5-dimethyl-2-nitrophenol [2].
-
Catalytic Hydrogenation: The final phase requires the reduction of the nitro group to an amine. The primary mechanistic challenge here is preventing the hydrodechlorination of the aromatic ring. By utilizing 10% Pd/C under mild hydrogen pressure (1–2 atm) in a neutral solvent matrix, the nitro group is selectively reduced without cleaving the labile C-Cl bond [1].
Synthetic Workflow
Figure 1: Three-step synthetic workflow from 3,5-dimethylphenol to 2-amino-4-chloro-3,5-dimethylphenol.
Step-by-Step Experimental Protocols
Phase 1: Regioselective Chlorination
Objective: Synthesis of 4-chloro-3,5-dimethylphenol.
Causality & Design: Sulfuryl chloride (
Protocol:
-
Charge a flame-dried, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas scrubber system with 3,5-dimethylphenol (50.0 mmol) and a catalytic amount of
(or tetrahydrothiopyran derivative) in tetrachloroethylene (25 mL). -
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add
(55.0 mmol) dropwise over 30 minutes. The slow addition controls the exothermic release of and gases. -
Allow the reaction to warm to room temperature (20–25 °C) and stir for an additional 2 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc, 4:1). The disappearance of the starting material and the emergence of a dominant, less polar spot indicates completion.
-
Quench the reaction with ice water, extract with dichloromethane, dry over anhydrous
, and concentrate under reduced pressure. Purify via recrystallization from toluene to yield the white crystalline product.
Phase 2: Electrophilic Aromatic Nitration
Objective: Synthesis of 4-chloro-3,5-dimethyl-2-nitrophenol.
Causality & Design: Dilute aqueous nitric acid is strictly utilized over fuming nitric acid or a "nitrating mixture" (
Protocol:
-
Suspend 4-chloro-3,5-dimethylphenol (20.0 mmol) in a mixture of glacial acetic acid (15 mL) and water (15 mL).
-
Cool the suspension to 0–5 °C.
-
Slowly add dilute aqueous nitric acid (22.0 mmol, approx. 20% w/w) dropwise over 45 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture for 1–2 hours at 5 °C.
-
Self-Validation: The reaction mixture will transition to a deep yellow/orange color, and a yellow precipitate will begin to form, indicating the successful generation of the nitro-aromatic species.
-
Pour the mixture over crushed ice. Filter the resulting yellow solid, wash extensively with cold distilled water to remove residual acid, and dry under vacuum.
Phase 3: Catalytic Hydrogenation
Objective: Synthesis of 2-amino-4-chloro-3,5-dimethylphenol. Causality & Design: Palladium on carbon (Pd/C) is a highly efficient catalyst for reducing nitro groups. However, to prevent the parasitic hydrodechlorination of the aromatic ring, the reaction must be strictly maintained at low hydrogen pressure (1–2 atm) and ambient temperature. A neutral solvent system (EtOAc/MeOH) is chosen to stabilize the catalyst surface and prevent the acidic cleavage of the C-Cl bond [1].
Protocol:
-
In a high-pressure hydrogenation flask, dissolve 4-chloro-3,5-dimethyl-2-nitrophenol (10.0 mmol) in a 1:1 mixture of Ethyl Acetate and Methanol (30 mL).
-
Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere to prevent spontaneous ignition of the solvent.
-
Purge the vessel with hydrogen gas three times, then pressurize to 1–2 atm of
. -
Stir vigorously at room temperature (20–25 °C) for 12–24 hours.
-
Self-Validation: Monitor the hydrogen uptake via a mass flow controller or pressure gauge. The reaction is complete when hydrogen consumption ceases and the distinct yellow color of the nitro compound fades to a pale/colorless solution.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the used catalyst dry out in the air.
-
Concentrate the filtrate under reduced pressure and purify the crude product via silica gel chromatography to yield the target compound as a yellow solid [1].
Quantitative Data & Analytical Signatures
The following table summarizes the expected quantitative yields, reaction conditions, and critical
| Step | Compound | Reagents & Conditions | Time | Yield | Key |
| 1 | 4-Chloro-3,5-dimethylphenol | 2.5 h | 85–90% | ||
| 2 | 4-Chloro-3,5-dimethyl-2-nitrophenol | Dilute | 1.5 h | 75–80% | |
| 3 | 2-Amino-4-chloro-3,5-dimethylphenol | 18 h | 80–85% |
Note: The shift of the aromatic proton from
References
- One pot process for the conversion of aroyl chlorides to acyl thioureas.
- Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof.
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin
- Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. ORCA – Online Research @ Cardiff.
Application Note: Chemoselective Reduction of 4-Chloro-3,5-dimethyl-2-nitrophenol to its Amino Derivative
Executive Summary
The synthesis of highly functionalized aminophenols, such as 1[1], requires precise chemoselective strategies. The reduction of 4-chloro-3,5-dimethyl-2-nitrophenol presents a classic synthetic challenge: converting the strongly electron-withdrawing nitro group to an electron-donating amine without triggering the reductive cleavage of the labile carbon-chlorine (C-Cl) bond. This application note details an in-depth, self-validating protocol utilizing stannous chloride (
Mechanistic Rationale & Chemoselectivity
As a Senior Application Scientist, it is critical to understand why certain reagents are chosen over standard alternatives.
The Failure of Catalytic Hydrogenation:
In standard catalytic hydrogenation (e.g., using
The Stannous Chloride Advantage:
Stannous chloride dihydrate (
Figure 1: Chemoselective reduction pathway vs. competing hydrodechlorination.
Quantitative Data: Method Comparison
To justify the selection of
| Reduction Method | Reagents & Conditions | Chemoselectivity (C-Cl Retention) | Typical Yield | Scalability & Operational Profile |
| Stannous Chloride | Excellent (>99%) | 85–95% | High; highly selective but requires tin waste management. | |
| Béchamp Reduction | Fe powder, | Excellent (>98%) | 80–90% | High; however, heterogeneous iron sludge makes workup tedious. |
| Catalytic Hydrogenation | Pd/C, | Poor (<10%) | <20% (Target) | High; severe hydrodechlorination risk renders it unusable here. |
| Sodium Dithionite | Moderate to Good | 60–75% | Moderate; prone to side reactions and lower overall conversions. |
Experimental Workflow: A Self-Validating Protocol
This protocol is designed as a self-validating system . It integrates continuous feedback loops (In-Process Controls) to ensure the physical state of the reaction dictates the workflow, rather than relying solely on arbitrary timepoints.
Step 1: Reaction Assembly
-
Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-3,5-dimethyl-2-nitrophenol (10 mmol) in absolute Ethanol (50 mL). Slowly add
(50 mmol, 5.0 equiv) in portions over 5 minutes. -
Causality: Ethanol is selected as the solvent because it provides a protic environment essential for the proton-coupled electron transfer required to reduce the nitro group. The portion-wise addition mitigates the initial exothermic spike.
Step 2: Thermal Activation
-
Action: Heat the mixture to a gentle reflux (80°C) for 2–3 hours.
-
Causality: Ambient temperature is insufficient to drive the initial N-O bond cleavage. Heating to 80°C provides the necessary activation energy to push the reaction through the transient nitroso and hydroxylamine stages.
Step 3: In-Process Validation (The Feedback Loop)
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexanes solvent system.
-
Validation Logic:
-
IF the starting material (UV-active, yellow spot) is still present
ADD 0.5 equiv of and continue reflux for 30 minutes. -
IF the starting material is absent AND the product spot (stains strongly with ninhydrin) is dominant
PROCEED to Step 4.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Causality: Relying on TLC validation prevents premature quenching (which leaves unreacted toxic nitroarenes) or over-reaction.
Step 4: Quenching & Basification
-
Action: Cool the mixture to room temperature and pour it into 100 mL of ice-water. Carefully adjust the pH to 9–10 using 2M
or saturated . -
Causality:
reduction generates soluble tin(II)/tin(IV) byproducts. Adjusting the pH forces the precipitation of tin as thick, insoluble oxide/hydroxide complexes. Failing to basify adequately will result in severe, unbreakable emulsions during the extraction phase.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step 5: Extraction & Isolation
-
Action: Filter the thick white slurry through a pad of Celite, washing the filter cake with Ethyl Acetate (3 × 50 mL). Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous
, and concentrate in vacuo. -
Causality: The Celite pad physically traps the colloidal tin salts, allowing for clean phase separation in the separatory funnel. The resulting crude 2-amino-4-chloro-3,5-dimethylphenol can be recrystallized from Hexanes/EtOAc if ultra-high purity is required for downstream drug development.
References
-
PubChem: 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride. National Center for Biotechnology Information. 1
-
Benchchem: 1,2-Dibromo-5-methyl-3-nitrobenzene (Chemoselective Reduction Protocol). Benchchem Database. 3
-
ResearchGate: A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar / ResearchGate. 2
Sources
Application Note: HPLC Method Development and Validation for 2-Amino-4-chloro-3,5-dimethylphenol
Executive Summary
2-Amino-4-chloro-3,5-dimethylphenol (CAS 5428-46-6) is a critical synthetic intermediate and a potential degradation impurity in the manufacturing of broad-spectrum antimicrobial agents, such as [1], as well as specific azo dyes. Due to its dual functionality—containing both a basic amine and an acidic phenol—the molecule exhibits complex amphoteric behavior in solution.
This application note details the causality-driven development of a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of this compound. By strictly controlling the ionization state of the analyte and employing a phase-appropriate validation framework based on[2], this protocol ensures high specificity, reproducibility, and regulatory compliance.
Physicochemical Profiling & Method Rationale
To develop a reliable chromatographic method, one must first understand the physicochemical nature of the target analyte. 2-Amino-4-chloro-3,5-dimethylphenol features a halogenated aromatic core flanked by a primary amine (
The Causality of pH Selection
The choice of mobile phase pH is the single most critical parameter in this method.
-
Neutral pH (5.0–7.0) : The molecule exists predominantly in its uncharged state. While this maximizes hydrophobic retention on a C18 column, the unprotonated amine is highly susceptible to secondary interactions with residual acidic silanols on the silica matrix. This causes severe peak tailing and poor resolution.
-
Low pH (< 3.0) : By lowering the pH using 0.1% Trifluoroacetic acid (TFA), the phenolic group remains fully protonated (neutral), while the amine becomes fully protonated (cationic). TFA acts as a volatile ion-pairing agent, masking the amine's positive charge. This drastically increases the apparent hydrophobicity of the complex, ensuring adequate retention while completely suppressing silanol-induced tailing.
Fig 1: Effect of mobile phase pH on analyte ionization and chromatographic behavior.
Column Selection Strategy
To complement the low-pH strategy, a Polar-embedded C18 or a Pentafluorophenyl (PFP) stationary phase is recommended. These columns offer alternative selectivity mechanisms (such as
Method Optimization Workflow
The development of this method follows a strictly linear, causality-driven workflow to ensure that every variable is optimized for a specific chemical reason.
Fig 2: Systematic HPLC method development workflow for amphoteric phenolic compounds.
Step-by-Step Experimental Protocol
Reagents & Materials
-
Reference Standard : 2-Amino-4-chloro-3,5-dimethylphenol (Purity
99.0%)[3]. -
Solvents : HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).
-
Modifiers : Trifluoroacetic acid (TFA), LC-MS grade.
Sample Preparation
-
Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the hydrophobic aromatic core. Sonicate for 5 minutes, then make up to volume with Milli-Q water.
-
Working Standard Solution (50 µg/mL) : Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Sample Diluent (Water:Acetonitrile 50:50, v/v).
-
Sample Extraction : For bulk drug substance or reaction mixtures, weigh an appropriate amount of sample to achieve a target concentration of ~1.0 mg/mL. Extract with Acetonitrile, centrifuge at 10,000 rpm for 10 minutes to remove insoluble particulates, and dilute to the linear range (50 µg/mL) using the Sample Diluent.
-
Filtration : Filter all final solutions through a 0.22 µm PTFE syringe filter prior to HPLC injection to protect the column frit.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Rationale |
| Column | Waters SymmetryShield RP18 (150 x 4.6 mm, 3.5 µm) | Polar-embedded group prevents phase collapse and shields residual silanols. |
| Mobile Phase A | 0.1% TFA in Water | Maintains pH ~2.0; protonates the amine group. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong eluting solvent; TFA maintains ion-pairing during gradient. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp. | 30°C | Reduces mobile phase viscosity and stabilizes retention times. |
| Detection (UV) | 230 nm | Corresponds to the |
| Injection Vol. | 10 µL | Prevents volume overload while maintaining high sensitivity. |
Gradient Elution Program
A gradient approach is utilized to ensure that highly polar degradation products elute early, while the main analyte and highly hydrophobic precursors (like chloroxylenol) are efficiently washed from the column.
Table 2: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.0 | 85 | 15 | Isocratic hold to focus the analyte band |
| 2.0 | 85 | 15 | Initiation of gradient |
| 10.0 | 40 | 60 | Linear ramp to elute target analyte |
| 15.0 | 10 | 90 | Column wash step to remove hydrophobic impurities |
| 17.0 | 10 | 90 | Hold wash |
| 17.1 | 85 | 15 | Return to initial conditions |
| 22.0 | 85 | 15 | Re-equilibration |
Self-Validating System: Validation Framework
A scientifically sound protocol must be a self-validating system. It cannot be trusted unless it continuously proves its own validity before every run. This is achieved through strict adherence to the [2].
The Gatekeeper: System Suitability Testing (SST)
Before any sample is analyzed, the system must demonstrate that it is "fit-for-purpose". Six replicate injections of the Working Standard Solution (50 µg/mL) are performed. If the criteria in Table 3 are not met, the run is automatically aborted, and the root cause (e.g., column degradation, mobile phase preparation error) must be investigated.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Scientific Justification |
| Retention Time %RSD | Ensures pump stability and proper column equilibration. | |
| Peak Area %RSD | Verifies autosampler precision and detector stability. | |
| Tailing Factor ( | Confirms successful suppression of silanol interactions. | |
| Theoretical Plates ( | Validates column efficiency and proper band broadening control. | |
| Resolution ( | Ensures baseline separation from chloroxylenol. |
Method Validation Summary
Following successful SST, the method is validated across five core parameters to guarantee trustworthiness and regulatory compliance.
Table 4: ICH Q2(R2) Validation Parameters
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank, placebo, and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | 5 concentration levels (25% to 150% of working standard). | Correlation coefficient ( |
| Accuracy (Recovery) | Spike API at 50%, 100%, and 150% levels (n=3 each). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent sample preparations at 100% level. | Assay %RSD |
| LOD / LOQ | Signal-to-Noise (S/N) ratio approach. | LOD: S/N |
References
-
National Center for Biotechnology Information (PubChem). "2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride; CID 16192990." PubChem Database. Available at:[Link]
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link]
Sources
Application Note: Optimized Diazotization Procedures for 2-Amino-4-chloro-3,5-dimethylphenol
Introduction
2-Amino-4-chloro-3,5-dimethylphenol (CAS 5428-46-6) is a sterically hindered, highly substituted o-aminophenol derivative[1]. Structurally derived from the well-known antimicrobial agent 4-chloro-3,5-dimethylphenol (PCMX)[2][3][4], this compound serves as a critical intermediate in the synthesis of complex chelators, photoactive quinone diazides, and metallized azo dyes.
Standard diazotization protocols often fail when applied to highly substituted o-aminophenols. The proximity of the electron-donating hydroxyl group, combined with the steric bulk of the 3,5-dimethyl and 4-chloro substituents, introduces competing side reactions—most notably, premature oxidation and the formation of insoluble diazo-oxides[5][6]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to achieve quantitative diazotization of this challenging substrate.
Mechanistic Insights & Causality (E-E-A-T)
As originally proposed in the foundational mechanisms of Peter Griess[6][7], the conversion of a primary aromatic amine to a diazonium salt requires the generation of a nitrosonium ion (
-
Oxidation vs. Diazotization: The aromatic ring is rendered highly electron-rich by the hydroxyl and two methyl groups. Nitrous acid (
) is a potent oxidant. If the reaction temperature exceeds 5 °C, or if is added too rapidly, the substrate will undergo electrophilic oxidation to form 4-chloro-3,5-dimethyl-1,2-benzoquinone instead of the target diazonium salt[8][9]. -
Diazo-Oxide (Quinone Diazide) Formation: The formation of the strongly electron-withdrawing
group drastically increases the acidity of the adjacent phenolic . In weakly acidic media (pH > 3), the hydroxyl group spontaneously deprotonates to form a stable, zwitterionic o-diazo-oxide[5]. To maintain the soluble diazonium chloride form, a vast excess of strong mineral acid is biologically and thermodynamically required[9]. -
Steric Hindrance Kinetics: The amine at position 2 is flanked by a hydroxyl (C1) and a methyl (C3) group. This steric crowding retards the initial attack of
, leading to a sluggish reaction endpoint. The addition of bromide ions (via KBr) acts as a nucleophilic catalyst, accelerating the nitrosation step by forming highly reactive nitrosyl bromide ( )[7][8].
Experimental Protocols
Protocol A: Aqueous Diazotization (Direct Method for Azo Coupling)
This self-validating system is engineered to generate the soluble diazonium salt for immediate downstream in situ coupling[9][10].
Materials:
-
2-Amino-4-chloro-3,5-dimethylphenol (10.0 mmol, 1.72 g)
-
Concentrated Hydrochloric Acid (37%, 4.0 mL)
-
Sodium Nitrite (
, 10.5 mmol, 0.72 g) -
Potassium Bromide (KBr, 0.5 g)
-
Sulfamic acid (0.2 g)
-
Starch-iodide indicator paper
Step-by-Step Methodology:
-
Amine Solubilization: Suspend 1.72 g of the amine in 15 mL of distilled water. Add 4.0 mL of concentrated HCl and 0.5 g of KBr. Causality: The high acid concentration protonates the amine to form a soluble hydrochloride salt and prevents premature diazo-oxide precipitation. KBr is added to overcome the steric hindrance and accelerate the reaction kinetics[7][8].
-
Thermal Equilibration: Submerge the reaction flask in an ice-salt bath and cool the suspension to 0–2 °C. Causality: Strict thermal control stabilizes the diazonium salt and completely suppresses oxidative quinone formation[8][9].
-
Nitrosation: Dissolve 0.72 g of
in 5 mL of cold distilled water. Add this solution dropwise over 20 minutes. Ensure the tip of the addition funnel is below the surface of the liquid. Causality: Sub-surface addition prevents the escape of volatile gases and avoids localized concentration spikes of oxidant. -
Endpoint Validation: Stir for 15 minutes post-addition. Spot the solution onto starch-iodide paper. A persistent blue/black color indicates the presence of trace free
, validating that 100% of the primary amine has been consumed[8][10]. -
Quenching: Add 0.2 g of sulfamic acid and stir vigorously until a repeat starch-iodide test yields a negative result. Causality: Unreacted
must be destroyed; otherwise, it will oxidize the downstream coupling partner or form highly toxic N-nitrosamines[9][10].
Protocol B: Non-Aqueous Isolation of the Diazo-Oxide
For applications in photolithography or specialized cross-coupling where the stable, zwitterionic diazo-oxide is required as an isolated solid.
-
Preparation: Dissolve 10.0 mmol of the amine in 20 mL of anhydrous Tetrahydrofuran (THF). Add 0.5 mL of glacial acetic acid as a mild proton source.
-
Diazotization: Cool the solution to 0 °C. Add 11.0 mmol of isoamyl nitrite dropwise over 10 minutes.
-
Maturation: Stir at 0 °C for 2 hours. The diazo-oxide will precipitate out of the organic matrix as a brightly colored yellow/orange solid.
-
Isolation: Filter the solid under vacuum, wash with cold diethyl ether, and dry under a gentle stream of nitrogen. (Warning: Isolated diazo-oxides are shock- and temperature-sensitive. Handle with appropriate blast shields and PPE).
Data Presentation
Table 1: Comparison of Diazotization Methods for o-Aminophenols
| Parameter | Aqueous Method (Protocol A) | Non-Aqueous Method (Protocol B) |
| Reagents | NaNO2 / HCl (aq) | Isoamyl nitrite / Organic Solvent |
| Primary Species Formed | Diazonium Chloride (Soluble) | Diazo-Oxide (Precipitate) |
| Reaction Temperature | 0 to 5 °C | 0 to 10 °C |
| Risk of Oxidation | Moderate (Requires strict T control) | Low |
| Downstream Application | In situ Azo Coupling / Dyes | Isolation, Photochemistry |
Table 2: Troubleshooting Guide for Sterically Hindered Phenols
| Observation | Probable Cause | Corrective Action & Causality |
| Dark brown/red solution | Oxidation to 1,2-benzoquinone | Ensure T < 5 °C; add NaNO2 slower to prevent oxidant pooling. |
| Sluggish endpoint | Steric hindrance at the amine | Add 0.5 g KBr to generate highly reactive NOBr[8]. |
| Heavy precipitation early on | Premature diazo-oxide formation | Increase the concentration of HCl to suppress -OH deprotonation. |
Process Visualization
Experimental workflow for the aqueous diazotization of sterically hindered o-aminophenols.
Mechanistic pathways of o-aminophenol diazotization, highlighting diazo-oxide formation.
References
-
The preparation and diazotisation of some o- and p-aminophenyl benzoates and benzamides - Journal of the Chemical Society C: Organic (RSC Publishing)[5] [Link]
-
Diazotization Titrations in Pharmaceutical Analysis - Unacademy[6] [Link]
-
Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres - Science Alert[10][Link]
-
DIAZOTIZATION TITRATION - K K Wagh College of Pharmacy, Nashik[7] [Link]
-
Diazotization Titration or Nitrite Titration - WordPress[8] [Link]
-
Degradation of the biocide 4-chloro-3,5-dimethylphenol in aqueous medium with ozone in combination with ultraviolet irradiation - ResearchGate[4] [Link]
-
US2556743A - Metallized azo dyes - Google Patents[9]
Sources
- 1. 4-氯-3,5-二甲基-2-硝基苯酚 - CAS号 54582-90-0 - 摩熵化学 [molaid.com]
- 2. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The preparation and diazotisation of some o- and p-aminophenyl benzoates and benzamides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 8. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 9. US2556743A - Metallized azo dyes - Google Patents [patents.google.com]
- 10. scialert.net [scialert.net]
Application Note: Preparation and Characterization of Bifunctional Surfactant Derivatives from 2-Amino-4-chloro-3,5-dimethylphenol
Executive Summary
The development of self-preserving, antimicrobial surfactants is a critical frontier in pharmaceutical formulation, surgical disinfectants, and advanced personal care products. 2-Amino-4-chloro-3,5-dimethylphenol is a strategically important precursor in this domain. As a highly functionalized derivative of parachlorometaxylenol (PCMX)—a globally recognized broad-spectrum antimicrobial agent[1]—this molecule features two orthogonal reactive sites: a primary amine and a phenolic hydroxyl[2].
This application note provides a comprehensive, self-validating protocol for synthesizing a bifunctional anionic surfactant: Sodium 2-(2-dodecanamido-4-chloro-3,5-dimethylphenoxy)acetate . By leveraging chemoselective functionalization, formulators can covalently link a hydrophobic tail and a hydrophilic headgroup to the antimicrobial core, yielding a molecule that exhibits both potent surface-active properties and inherent biocidal efficacy[3][4].
Scientific Rationale & Mechanistic Insights
The synthesis of this surfactant relies on exploiting the differential nucleophilicity and pKa values of the primary amine and the phenolic hydroxyl group.
-
Chemoselective N-Acylation (Hydrophobic Tail Attachment): The primary amine is significantly more nucleophilic than the phenolic hydroxyl group. By conducting a Schotten-Baumann reaction at strictly controlled temperatures (0–5 °C) and a moderately alkaline pH (9.0–9.5), the amine selectively attacks the electrophilic carbonyl of lauroyl chloride. Maintaining this low temperature is critical; thermal excursions lead to competitive O-acylation and rapid hydrolysis of the acyl chloride, which drastically reduces the yield and complicates purification.
-
Williamson Ether O-Alkylation (Hydrophilic Head Attachment): Once the amine is protected via amidation, the phenolic hydroxyl becomes the primary reactive site. The phenolic proton is acidic; elevating the pH to >10 and the temperature to 80 °C quantitatively generates a highly nucleophilic phenoxide ion. This phenoxide readily undergoes an SN2 reaction with sodium chloroacetate, installing the carboxylate moiety required for anionic surfactant behavior.
Synthetic Workflow
Figure 1: Two-step synthetic workflow for bifunctional anionic surfactant preparation.
Experimental Protocols
Note: Every protocol described below operates as a self-validating system. Do not proceed to subsequent steps until the In-Process Control (IPC) criteria are explicitly met.
Protocol A: Synthesis of the Hydrophobic Tail (N-Acylation)
Objective: Selective amidation of the primary amine to install a
-
Preparation: Dissolve 0.1 mol (17.16 g) of 2-Amino-4-chloro-3,5-dimethylphenol in 150 mL of a Tetrahydrofuran (THF)/Water mixture (1:1 v/v) in a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, pH probe, and dropping funnel.
-
Equilibration: Cool the reaction vessel in an ice-water bath to strictly 0–5 °C. Adjust the initial pH to 9.0 using a 10% (w/v) NaOH solution.
-
Acylation: Add 0.105 mol (22.98 g) of Lauroyl chloride dropwise via the dropping funnel over 60 minutes.
-
pH Maintenance: Concurrently add 10% NaOH dropwise to maintain the pH strictly between 9.0 and 9.5. Causality: Allowing the pH to drop below 8.0 will protonate the amine, halting the reaction; exceeding pH 10.0 accelerates acyl chloride hydrolysis.
-
Maturation: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours.
-
In-Process Control (IPC) - Self-Validation: Withdraw a 0.5 mL aliquot and perform a Ninhydrin test.
-
Pass Criterion: The solution remains colorless/yellow (absence of primary amine).
-
Fail Criterion: Development of Ruhemann's purple indicates incomplete reaction. Add an additional 0.01 mol of Lauroyl chloride and stir for 30 mins.
-
-
Isolation: Acidify the mixture to pH 3.0 with 1M HCl to precipitate the intermediate. Filter, wash with cold distilled water, and dry under vacuum.
Protocol B: Synthesis of the Hydrophilic Head (O-Alkylation)
Objective: Etherification of the phenolic hydroxyl group to introduce an anionic carboxylate moiety.
-
Deprotonation: Disperse 0.1 mol (~35.4 g) of the dried intermediate from Protocol A in 200 mL of distilled water. Add 0.12 mol (4.8 g) of NaOH. Heat the mixture to 80 °C under continuous stirring until a clear solution of the phenoxide salt forms.
-
Alkylation: Slowly add 0.12 mol (13.98 g) of Sodium chloroacetate over 30 minutes.
-
Reaction Monitoring: Maintain the temperature at 80 °C for 4 hours. The pH will naturally drop as the reaction consumes the phenoxide and generates NaCl. Continuously add NaOH to maintain the pH > 10.
-
In-Process Control (IPC) - Self-Validation: Withdraw an aliquot, precipitate with HCl, dry, and analyze via ATR-FTIR.
-
Pass Criterion: Disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) and appearance of a strong asymmetric carboxylate stretch (~1600 cm⁻¹).
-
Protocol C: Purification & Dialysis
-
Precipitation: Cool the reaction mixture to room temperature and acidify with 1M HCl to pH 2.0. The surfactant will precipitate in its free-acid form.
-
Washing: Filter the precipitate and wash extensively with cold water to remove unreacted sodium chloroacetate and inorganic salts (NaCl).
-
Neutralization: Redissolve the purified solid in absolute ethanol and neutralize with an exact equimolar amount of NaOH to regenerate the active sodium salt.
-
Lyophilization: Evaporate the ethanol under reduced pressure, reconstitute in minimal MS-grade water, and lyophilize for 48 hours to yield a high-purity, off-white powder.
Quantitative Data & Characterization
All quantitative reaction parameters and physicochemical properties of the synthesized surfactant are summarized below to facilitate formulation benchmarking.
Table 1: Reaction Stoichiometry and Yield Optimization
| Reaction Step | Reagent | Molar Ratio | Temp (°C) | pH Range | IPC Method | Isolated Yield (%) |
| N-Acylation | Lauroyl Chloride | 1.05 eq | 0–5 | 9.0–9.5 | Ninhydrin Test | 88.5 |
| O-Alkylation | Sodium Chloroacetate | 1.20 eq | 80 | > 10.0 | ATR-FTIR | 82.1 |
Table 2: Physicochemical and Antimicrobial Properties of the Final Surfactant
| Property | Measured Value | Analytical Method / Standard |
| Critical Micelle Concentration (CMC) | 0.12 mM | Tensiometry (Du Noüy ring) at 25 °C |
| Surface Tension at CMC | 31.5 mN/m | Wilhelmy Plate Method |
| Hydrophilic-Lipophilic Balance (HLB) | ~14.2 | Calculated (Griffin's Method) |
| MIC (S. aureus ATCC 6538) | 4.0 µg/mL | Broth Microdilution (CLSI Guidelines) |
| MIC (E. coli ATCC 8739) | 8.5 µg/mL | Broth Microdilution (CLSI Guidelines) |
| Environmental Profile | Readily Biodegradable | OECD 301B Test |
Note: The synthesized molecule demonstrates a significantly lower MIC than un-derivatized PCMX against Gram-negative bacteria (E. coli), likely due to the surfactant's ability to disrupt the outer lipopolysaccharide membrane, thereby facilitating the entry of the biocidal core[5].
References
-
Title : 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO Source : PubChem (National Center for Biotechnology Information) URL : [Link]
- Title: Antimicrobial composition containing parachlorometaxylenol (PCMX)
-
Title : Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review Source : Comptes Rendus Chimie (White Rose Research Online) URL : [Link]
-
Title : ROS reevaluation for degradation of 4-chloro-3,5-dimethylphenol (PCMX) by UV and UV/persulfate processes in the water: Kinetics, mechanism, DFT studies and toxicity evolution Source : ResearchGate URL : [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6413921B1 - Antimicrobial composition containing parachlorometaxylenol (PCMX) - Google Patents [patents.google.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling Reactions of 2-Amino-4-chloro-3,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of a Substituted Aminophenol
2-Amino-4-chloro-3,5-dimethylphenol is a highly functionalized aromatic building block poised for a diverse range of chemical transformations. Its unique substitution pattern—featuring a nucleophilic amino group, a phenolic hydroxyl group, and a halogenated, electron-rich aromatic ring—renders it a valuable precursor in the synthesis of complex organic molecules, particularly in the realms of dye chemistry and pharmaceutical development. The strategic positioning of the amino and hydroxyl groups ortho to each other opens pathways to heterocyclic scaffolds, while the chloro substituent provides a handle for modern cross-coupling methodologies.
This comprehensive guide provides detailed application notes and protocols for several key coupling reactions of 2-Amino-4-chloro-3,5-dimethylphenol. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale for the chosen experimental conditions, ensuring both reproducibility and a deeper understanding of the transformations.
Part 1: Diazotization and Azo Coupling for Dye Synthesis
The most prominent application for primary aromatic amines is their conversion into diazonium salts, which are versatile intermediates for a wide array of subsequent reactions. The most common of these is the azo coupling reaction to form vibrant azo dyes. The diazonium salt of 2-Amino-4-chloro-3,5-dimethylphenol, once formed, can be reacted with various electron-rich coupling components to generate a library of novel chromophores.
Mechanism Overview: Diazotization and Azo Coupling
The overall process is a two-step synthesis. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to yield a diazonium salt. This intermediate is a weak electrophile and readily undergoes an electrophilic aromatic substitution reaction with an activated aromatic ring, such as a phenol or an aniline, to form a stable azo compound.
Caption: General workflow for diazotization and azo coupling.
Experimental Protocol 1: Diazotization of 2-Amino-4-chloro-3,5-dimethylphenol
This protocol details the formation of the diazonium salt solution, which should be used immediately in the subsequent coupling reaction due to its inherent instability at higher temperatures.
Materials:
-
2-Amino-4-chloro-3,5-dimethylphenol hydrochloride (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea
Procedure:
-
In a beaker, suspend 2-Amino-4-chloro-3,5-dimethylphenol hydrochloride in a mixture of distilled water and concentrated hydrochloric acid.
-
Stir the mixture vigorously to create a fine slurry.
-
Cool the suspension to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
In a separate container, prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Check for the completion of diazotization using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.
-
If excess nitrous acid is detected, add a small amount of urea to quench it until the starch-iodide test is negative. The resulting diazonium salt solution is now ready for the coupling step.
Experimental Protocol 2: Azo Coupling with N,N-diethylaniline
This protocol describes the coupling of the freshly prepared diazonium salt with an electron-rich aromatic amine to form a vibrant azo dye.
Materials:
-
Freshly prepared diazonium salt solution from Protocol 1
-
N,N-diethylaniline (1.0 eq)
-
10% Hydrochloric Acid
-
Saturated Sodium Acetate solution
-
Ice
Procedure:
-
In a separate beaker, dissolve N,N-diethylaniline in 10% hydrochloric acid.
-
Cool the N,N-diethylaniline solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the N,N-diethylaniline solution with constant, vigorous stirring, while maintaining the temperature below 5 °C.
-
Once the addition is complete, adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate. This pH adjustment is crucial for activating the coupling component and facilitating the electrophilic aromatic substitution.
-
Continue to stir the mixture for 2-3 hours, allowing it to gradually warm to room temperature. A colored precipitate of the azo dye will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol.
| Parameter | Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. |
| Diazotization Acidity | Strong Acid (HCl) | Catalyzes the formation of nitrous acid from sodium nitrite. |
| Coupling pH | 4-5 | Optimal for coupling with aromatic amines, ensuring the coupling component is sufficiently activated while the diazonium salt remains stable. |
| Quenching Agent | Urea | Safely removes excess nitrous acid, which can lead to side reactions. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent on the aromatic ring of 2-Amino-4-chloro-3,5-dimethylphenol serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid. This reaction is widely used in the pharmaceutical industry to construct biaryl scaffolds.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general procedure that may require optimization depending on the specific arylboronic acid used.
Materials:
-
2-Amino-4-chloro-3,5-dimethylphenol (1.0 eq)
-
Phenylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane and degassed water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Amino-4-chloro-3,5-dimethylphenol, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and degassed water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Common Examples | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. The presence of water can be beneficial. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |
B. Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Experimental Protocol 4: Sonogashira Coupling with Phenylacetylene
This protocol outlines a general procedure for the Sonogashira coupling. Anhydrous and anaerobic conditions are often required for optimal results.
Materials:
-
2-Amino-4-chloro-3,5-dimethylphenol (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the palladium catalyst, copper(I) iodide, and 2-Amino-4-chloro-3,5-dimethylphenol.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base (triethylamine often serves as both base and solvent).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
C. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction is a powerful tool for creating substituted anilines and other N-aryl compounds.
Experimental Protocol 5: Buchwald-Hartwig Amination with Morpholine
This protocol describes the coupling of 2-Amino-4-chloro-3,5-dimethylphenol with a secondary amine. The choice of ligand is critical for the success of this reaction.
Materials:
-
2-Amino-4-chloro-3,5-dimethylphenol (1.0 eq)
-
Amine (e.g., Morpholine, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the anhydrous solvent, followed by 2-Amino-4-chloro-3,5-dimethylphenol and the amine.
-
Seal the tube and heat the reaction mixture with stirring (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Part 3: Oxidative Coupling of the Phenolic Moiety
The phenolic hydroxyl group of 2-Amino-4-chloro-3,5-dimethylphenol can participate in oxidative coupling reactions to form biphenol or polyphenoxy ether structures. These reactions typically employ a metal catalyst and an oxidant, such as oxygen.
Experimental Protocol 6: Oxidative Self-Coupling
This protocol describes a potential method for the carbon-carbon self-coupling of 2-Amino-4-chloro-3,5-dimethylphenol to form a biphenol derivative.
Materials:
-
2-Amino-4-chloro-3,5-dimethylphenol
-
Cupric salt catalyst (e.g., CuCl₂)
-
Base (e.g., an amine like TMEDA)
-
Solvent (e.g., Dichloromethane)
-
Oxygen or Air
Procedure:
-
Dissolve 2-Amino-4-chloro-3,5-dimethylphenol in the solvent in a flask equipped with a gas inlet.
-
Add the copper catalyst and the amine base.
-
Bubble air or oxygen through the solution with vigorous stirring at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, quench the reaction with a dilute acid solution.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting biphenol derivative by column chromatography or recrystallization.
**Troubleshooting and
Storage and handling protocols for light-sensitive aminophenols
Application Note: Advanced Storage, Handling, and Quality Control Protocols for Light-Sensitive Aminophenols
Executive Summary Aminophenols (e.g., p-aminophenol, o-aminophenol) are critical intermediates in pharmaceutical synthesis, dye manufacturing, and electrochemical assays. However, their inherent susceptibility to photo-oxidation and auto-oxidation compromises experimental reproducibility and product yield. This application note provides a comprehensive, mechanistically grounded guide to the storage, handling, and validation of aminophenols to ensure zero-degradation baselines in sensitive scientific workflows.
To properly handle aminophenols, one must understand the thermodynamic and kinetic drivers of their degradation. Aminophenols are highly electron-rich aromatic systems. When exposed to actinic light and atmospheric oxygen, they undergo a rapid, radical-mediated photo-oxidation process[1].
The degradation pathway typically initiates via the abstraction of an electron or hydrogen atom, forming a reactive radical intermediate. This intermediate is further oxidized to a highly electrophilic quinone imine (e.g., p-benzoquinone imine from p-aminophenol)[2]. The formation of quinone imines triggers a cascade of secondary reactions. Quinone imines readily undergo hydrolysis to form benzoquinones or polymerize via coupling reactions to form complex, deeply colored (yellow, brown, or black) polymeric products[3]. Furthermore, this redox cycling generates reactive oxygen species (ROS), which can exacerbate the degradation of surrounding molecules and induce unwanted biotoxicity in biological assays[4]. The rate of this photo-oxidation is highly pH-dependent, occurring significantly faster in alkaline conditions (e.g., pH 9) compared to neutral or acidic environments[5].
Caption: Mechanistic pathway of light-induced aminophenol degradation into polymeric products.
Storage Protocols: Establishing a Zero-Degradation Baseline
To arrest the thermodynamic drive toward oxidation, storage conditions must strictly eliminate light and oxygen while minimizing thermal energy[6]. Aminophenols should be stored as dry solids in tightly sealed, amber glass containers[7]. The headspace of the container must be purged with an inert gas (argon or nitrogen) prior to sealing to displace atmospheric oxygen[1].
Table 1: Quantitative Stability vs. Storage Conditions for p-Aminophenol
| Storage Condition | Light Exposure | Atmosphere | Temperature | Observed Stability & Shelf-Life |
| Optimal | Amber Glass (Dark) | Argon Purged | 4°C | > 99% purity over 7+ days in suspension; solid stable for months[8]. |
| Acceptable | Opaque Container | Nitrogen Purged | 20°C (Room Temp) | Stable for weeks as a solid, but requires strict moisture control[9]. |
| Sub-optimal | Clear Glass | Ambient Air | 20°C | Rapid surface oxidation (browning) within days. |
| High Risk | Clear Glass | Ambient Air | >30°C | Accelerated degradation; significant quinone imine formation[10]. |
Handling and Preparation Workflow
When transitioning aminophenols from solid storage to solution-phase experiments, the risk of oxidation spikes exponentially due to increased molecular mobility and dissolved oxygen in solvents. The following protocol ensures the integrity of the compound during preparation.
Step-by-Step Protocol for Solution Preparation:
-
Solvent Degassing: Prior to use, vigorously degas the target solvent (e.g., water, ethanol, or buffer) by sparging with high-purity Argon or Nitrogen for at least 30 minutes.
-
Actinic Light Avoidance: Dim the laboratory lighting or switch to yellow/red safe lights. Wrap all volumetric flasks and reaction vessels in aluminum foil or use low-actinic amber glassware.
-
Inert Weighing: Weigh the aminophenol solid inside a glovebox under a nitrogen atmosphere. If weighing on an open bench, work swiftly, minimize dust generation[11], and immediately flush the source container with argon before returning it to 4°C storage[8].
-
Dissolution & pH Control: Add the degassed solvent to the solid under a continuous stream of inert gas. Since aminophenols oxidize more rapidly at higher pH[5], maintain the solution at a neutral or slightly acidic pH (< 7.0) unless the specific experiment dictates otherwise[3].
-
Immediate Utilization: Aminophenol solutions should be prepared fresh immediately before use. Do not store aqueous solutions for prolonged periods, as non-enzymatic conversion to quinone imines will occur over time[5].
Caption: Step-by-step handling workflow for light-sensitive aminophenols.
Quality Control & Self-Validation
A protocol is only as good as its validation. Before introducing an aminophenol solution into a critical workflow (e.g., cell culture, analytical calibration, or synthesis), its integrity must be verified as a self-validating system.
-
Visual Inspection (Level 1): Pure p-aminophenol solutions are colorless. Any shift towards a yellow, pink, or brown tint is a definitive indicator of photo-oxidation and quinone imine presence[5]. Discard discolored solutions immediately.
-
Spectrophotometric Validation (Level 2): Use UV-Vis spectroscopy to monitor degradation. p-Aminophenol exhibits characteristic absorption peaks (e.g., λmax at ~234 nm and 301 nm)[8]. The emergence of new absorption bands in the visible region (400-500 nm) confirms the presence of colored polymeric degradation products.
-
Chromatographic Validation (Level 3): For high-precision quantitative assays, use High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or UV detection. This allows for the simultaneous quantification of the parent aminophenol and any trace amounts of benzoquinone imine or catechol by-products[2].
References
-
Cole-Parmer. Material Safety Data Sheet - 4-Aminophenol, 97.5%.[Link]
-
Journal of the Chemical Society B: Physical Organic (RSC Publishing). Benzoquinone imines. Part I. p-Phenylenediamine–ferricyanide and p-aminophenol–ferricyanide redox systems. [Link]
-
ResearchGate. Generation of aminophenols/quinone imines from N-hydroxylamines.[Link]
-
Chemical Research in Toxicology - ACS Publications. Oxidation of Acetaminophen to Its Toxic Quinone Imine and Nontoxic Catechol Metabolites. [Link]
-
MetaSci. Safety Data Sheet 4-Aminophenol. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on p-aminophenol.[Link]
-
Durham Tech. 4-Aminophenol cas123-30-8 SDS.[Link]
-
Ataman Kimya. 4-AMINOPHENOL.[Link]
-
MDPI. Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzoquinone imines. Part I. p-Phenylenediamine–ferricyanide and p-aminophenol–ferricyanide redox systems - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. ec.europa.eu [ec.europa.eu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. durhamtech.edu [durhamtech.edu]
GC-MS sample preparation for 2-Amino-4-chloro-3,5-dimethylphenol
Application Note: GC-MS Sample Preparation and Derivatization Strategies for 2-Amino-4-chloro-3,5-dimethylphenol
Introduction & Chemical Context
2-Amino-4-chloro-3,5-dimethylphenol (often encountered as its hydrochloride salt) is a highly polar, substituted aminophenol and a structural derivative of the widely used antimicrobial agent chloroxylenol (PCMX)[1]. In environmental toxicology, pharmacokinetics, and biodegradation studies, tracking such substituted aminophenols is critical[2].
However, the presence of both an aromatic hydroxyl (-OH) and a primary amine (-NH2) group introduces significant analytical challenges. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound yields poor chromatographic resolution. The active hydrogens on these functional groups interact strongly with the silanol groups on standard GC column stationary phases, leading to severe peak tailing, unpredictable retention times, and thermal degradation[3]. To achieve authoritative quantitative and qualitative data, derivatization is mandatory.
Mechanistic Rationale for Derivatization (Causality)
This protocol offers two parallel derivatization pathways depending on the specific mass spectrometry goals and matrix conditions:
-
Pathway A: Silylation (BSTFA + 1% TMCS) . Silylation replaces the active hydrogens with trimethylsilyl (TMS) groups. The hydroxyl group is highly reactive and silylates rapidly. The primary amine is sterically hindered and less reactive, but will form an N-TMS or N,N-di-TMS derivative under elevated temperatures (70°C) and excess reagent[4]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, increasing the silylating power to ensure the amine is fully derivatized[5].
-
Pathway B: Acylation (Acetic Anhydride) . Acylation targets both the -OH and -NH2 groups to form a di-acetyl derivative[3]. This pathway is highly stable against moisture (unlike TMS derivatives) and produces distinct fragmentation patterns (e.g., loss of ketene) that are highly diagnostic for structural elucidation[6].
Experimental Protocols (Self-Validating System)
Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot 1.0 mL of the aqueous sample (e.g., wastewater or plasma) into a glass centrifuge tube.
-
Adjust the pH to 7.0–7.5 using 0.1 M phosphate buffer. Causality: This ensures the 2-Amino-4-chloro-3,5-dimethylphenol is in its neutral, un-ionized state (the pKa of the phenol is ~9.5, and the conjugate acid of the amine is ~4.5), maximizing partitioning into the organic phase.
-
Add 2.0 mL of MS-grade Ethyl Acetate.
-
Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean, anhydrous glass vial.
-
Evaporate to complete dryness under a gentle stream of ultra-high-purity Nitrogen (N₂) at 35°C.
-
Self-Validation Check: Any residual moisture will quench the subsequent silylation reaction. Ensure absolute dryness before proceeding[7].
-
Derivatization Pathway A: Silylation
-
Reconstitute the dried extract in 50 µL of anhydrous Acetonitrile.
-
Add 50 µL of BSTFA containing 1% TMCS[8].
-
Seal the vial with a PTFE-lined cap and incubate in a heating block at 70°C for 45 minutes.
-
Causality: The extended time and elevated temperature ensure the complete conversion of the primary amine to the N-TMS derivative, preventing the appearance of split peaks (mono-TMS vs. di-TMS) in the chromatogram[4].
-
-
Allow the vial to cool to room temperature. The sample is ready for direct GC-MS injection.
Derivatization Pathway B: Acylation
-
Reconstitute the dried extract in 100 µL of anhydrous Acetonitrile.
-
Add 50 µL of Pyridine (acts as an acid scavenger and catalyst) and 100 µL of Acetic Anhydride[3].
-
Seal the vial and incubate at 60°C for 30 minutes.
-
Evaporate the excess reagent under N₂, and reconstitute in 100 µL of Ethyl Acetate prior to injection.
-
Causality: Removing excess acetic anhydride prevents rapid degradation of the GC column stationary phase and minimizes background noise.
-
Data Presentation
Table 1: GC-MS Instrumental Conditions
| Parameter | Setting |
|---|---|
| System | Agilent 7890B GC / 5977B MSD (or equivalent) |
| Column | HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (Ultra-High Purity), 1.0 mL/min constant flow |
| Injection | 1.0 µL, Splitless mode, Injector Temp: 250°C |
| Oven Program | 80°C (hold 1 min) → 15°C/min to 280°C (hold 5 min) |
| Ion Source / Transfer | 230°C / 280°C |
| Ionization | Electron Impact (EI), 70 eV |
| Acquisition Mode | Full Scan (m/z 50–400) & Selected Ion Monitoring (SIM) |
Table 2: Expected Mass Fragmentation (Self-Validating Markers)
| Derivative Type | Monoisotopic Mass (Da) | Expected Molecular Ion [M]⁺ | Key Diagnostic Fragments (m/z) |
|---|---|---|---|
| Underivatized | 171.04 | 171 | 156 [M-CH₃], 136 [M-Cl] |
| Di-TMS (Silylated) | 315.12 | 315 | 300 [M-CH₃], 285, 73 [TMS]⁺ |
| Di-Acetyl (Acylated) | 255.06 | 255 | 213 [M-Ketene], 171[M-2xKetene] |
Mandatory Visualization
GC-MS Sample Preparation Workflow for 2-Amino-4-chloro-3,5-dimethylphenol.
Troubleshooting & Quality Control
-
Incomplete Derivatization : If GC-MS analysis reveals multiple peaks for the target analyte (e.g., m/z 243 for mono-TMS and m/z 315 for di-TMS), the derivatization is incomplete. Causality : This occurs when the primary amine (-NH2) is only partially silylated[4]. Solution : Increase the incubation time to 60 minutes or increase the TMCS catalyst concentration to drive the reaction to completion.
-
Procedural Blanks : Always run a reagent blank (solvent + derivatizing agent) to identify siloxane artifacts (m/z 73, 147, 207, 281) originating from BSTFA degradation or column bleed, ensuring they do not co-elute with the target analyte[7].
References
-
PubChem . 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO. National Institutes of Health (NIH).[Link]
-
Zawadzka, K., et al. Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity. Semantic Scholar / MDPI (2021).[Link]
-
Hasegawa, Y., et al. Construction of Escherichia coli Strains for Conversion of Nitroacetophenones to ortho-Aminophenols. Applied and Environmental Microbiology - ASM Journals (2004).[Link]
-
University of Pretoria . Applications of extractive-derivatization sample preparation in a clinical toxicology laboratory setting. UP Repository.[Link]
-
Frontiers . Discovery of potential biomarkers for osteoporosis using LC/GC−MS metabolomic methods. Frontiers in Endocrinology.[Link]
Sources
- 1. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of potential biomarkers for osteoporosis using LC/GC−MS metabolomic methods [frontiersin.org]
Application Notes and Protocols: Synthesis and Characterization of Schiff Bases Derived from 2-Amino-4-chloro-3,5-dimethylphenol
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 2-Amino-4-chloro-3,5-dimethylphenol. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic and structural features conferred by the substituted phenolic ring. These application notes detail a robust and reproducible synthetic protocol, outline a suite of analytical techniques for structural elucidation and purity assessment, and discuss the prospective biological activities of these compounds, particularly as antimicrobial and antioxidant agents. The methodologies are presented with in-depth explanations of the underlying chemical principles to empower researchers to not only replicate the synthesis but also to adapt and innovate upon these foundational protocols.
Introduction and Scientific Context
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds.[1][2] They are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1][2][3] The inherent structural flexibility and the lone pair of electrons on the sp2 hybridized nitrogen atom of the imine group make Schiff bases excellent ligands for coordinating with metal ions and crucial pharmacophores in drug design.[4][5][6] Their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties, has established them as privileged scaffolds in medicinal chemistry.[5][7][8][9][10]
The precursor, 2-Amino-4-chloro-3,5-dimethylphenol, offers a unique combination of functional groups that can be strategically exploited. The phenolic hydroxyl group can modulate the electronic properties of the resulting Schiff base and participate in hydrogen bonding, which is often crucial for biological activity. The chloro and dimethyl substituents on the aromatic ring can enhance lipophilicity and influence the steric and electronic environment of the molecule, potentially leading to enhanced biological efficacy and target specificity.
This guide provides a detailed protocol for the synthesis of Schiff bases from this specific aminophenol, followed by a comprehensive workflow for their characterization and preliminary evaluation of their potential applications.
Synthesis Protocol
The synthesis of Schiff bases from 2-Amino-4-chloro-3,5-dimethylphenol and various aromatic aldehydes is achieved through a condensation reaction. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.[1][11]
Materials and Reagents
-
2-Amino-4-chloro-3,5-dimethylphenol (or its hydrochloride salt)[12]
-
Substituted aromatic aldehydes (e.g., salicylaldehyde, vanillin, 4-chlorobenzaldehyde)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (as catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel G-25-UV254)[13]
General Synthetic Procedure
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve an equimolar amount of 2-Amino-4-chloro-3,5-dimethylphenol in a minimal amount of absolute ethanol.
-
Aldehyde Addition: To this solution, add an equimolar amount of the desired substituted aromatic aldehyde, also dissolved in a small volume of absolute ethanol.
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation. The pH of the reaction is crucial; a mildly acidic environment (around pH 4-5) is optimal for both the nucleophilic addition and the subsequent dehydration step.[11][14]
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture with constant stirring for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: The precipitated solid is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Reaction Rationale and Optimization
-
Solvent Choice: Ethanol is a common and effective solvent for this reaction as it readily dissolves the reactants and is easy to remove post-reaction.
-
Catalyst: A catalytic amount of a weak acid like glacial acetic acid is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. Strong acids should be avoided as they can protonate the amine, rendering it non-nucleophilic.[11]
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, one can visualize the consumption of reactants and the formation of the product.
Characterization Workflow
A multi-technique approach is essential for the unambiguous structural elucidation and purity confirmation of the synthesized Schiff bases.
Spectroscopic Analysis
A combination of spectroscopic methods provides detailed information about the molecular structure of the synthesized compounds.[15][16][17]
| Technique | Expected Observations and Interpretation |
| FT-IR Spectroscopy | The appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ is characteristic of the C=N (azomethine) stretching vibration, confirming the formation of the Schiff base.[18][19] The disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) further supports the successful reaction.[6] |
| ¹H-NMR Spectroscopy | The formation of the Schiff base is confirmed by the appearance of a singlet peak in the downfield region (typically δ 8-9 ppm) corresponding to the azomethine proton (-CH=N-).[6] The signals corresponding to the aromatic protons and the methyl groups of the aminophenol moiety will also be present. |
| ¹³C-NMR Spectroscopy | A signal in the range of δ 160-170 ppm is indicative of the azomethine carbon (C=N).[20] |
| UV-Vis Spectroscopy | The UV-Vis spectra will typically show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the azomethine group.[16] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the synthesized Schiff base, confirming its identity. |
Physical Characterization
| Technique | Purpose |
| Melting Point Determination | A sharp and defined melting point is a good indicator of the purity of the synthesized compound. |
| Elemental Analysis | Provides the percentage composition of C, H, and N, which can be compared with the calculated values for the expected molecular formula. |
Potential Applications and Future Directions
Schiff bases derived from phenolic compounds are well-regarded for their potential biological activities, largely due to the presence of both the imine group and the hydroxyl group.[21][22][23]
Antimicrobial Activity
The synthesized Schiff bases are promising candidates for evaluation as antimicrobial agents. The azomethine group is known to be crucial for their antibacterial and antifungal properties.[7][24][25] It is hypothesized that the imine nitrogen can form hydrogen bonds with the active sites of enzymes in microorganisms, thereby inhibiting their normal function.[4] The presence of the chloro and dimethyl substituents may enhance the lipophilicity of the molecules, facilitating their transport across microbial cell membranes.
Protocol for Antimicrobial Screening (Agar Disc Diffusion Method):
-
Prepare sterile nutrient agar plates.
-
Inoculate the plates with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria, and Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria).
-
Impregnate sterile filter paper discs with known concentrations of the synthesized Schiff bases dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity
The phenolic hydroxyl group in the Schiff base structure is a key determinant of its potential antioxidant activity.[21][26] Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).[27]
Protocol for DPPH Radical Scavenging Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare different concentrations of the synthesized Schiff bases in methanol.
-
Mix the DPPH solution with each concentration of the Schiff base solutions.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
A decrease in absorbance indicates the scavenging of the DPPH radical. The percentage of scavenging activity can be calculated and compared to a standard antioxidant like ascorbic acid.
Visualizations
Caption: General reaction scheme for the synthesis of Schiff bases.
Caption: Workflow for the characterization of synthesized Schiff bases.
Sources
- 1. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. scispace.com [scispace.com]
- 4. Recent Applications of Schiff Bases in Biomedical Sciences | IntechOpen [intechopen.com]
- 5. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjlbpcs.com [rjlbpcs.com]
- 9. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overview of Schiff Bases | IntechOpen [intechopen.com]
- 15. Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde - Beyramabadi - Journal of Structural Chemistry [journals.rcsi.science]
- 16. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academia.edu [academia.edu]
- 18. Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline [scirp.org]
- 19. sphinxsai.com [sphinxsai.com]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. nanobioletters.com [nanobioletters.com]
- 26. cdnsciencepub.com [cdnsciencepub.com]
- 27. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 2-Amino-4-chloro-3,5-dimethylphenol
Welcome to the Technical Support Center for the synthesis of 2-Amino-4-chloro-3,5-dimethylphenol (CAS 5428-46-6). This compound is a critical intermediate in the development of specialized agricultural chemicals, pharmaceutical agents, and advanced polymers[1].
The three-step synthetic route—chlorination, nitration, and reduction—presents unique chemoselective and regioselective challenges. The primary yield-limiting factors in this workflow are over-chlorination, oxidative degradation during nitration, and hydrodehalogenation during the final reduction step[2],[3]. This guide provides field-proven protocols, mechanistic causality, and troubleshooting steps to ensure high-yield, high-purity synthesis.
Synthesis Workflow & Mechanistic Pathways
To achieve optimal yields, it is crucial to understand the sequential logic of the synthesis and the competing side reactions that threaten product integrity.
Figure 1: Three-step synthetic workflow for 2-Amino-4-chloro-3,5-dimethylphenol.
Figure 2: Competing pathways during catalytic hydrogenation of chloronitrophenols.
Quantitative Data: Optimizing Reaction Conditions
The tables below summarize the impact of catalyst and solvent selection on the regioselectivity of the chlorination step and the chemoselectivity of the reduction step.
Table 1: Chlorination of 3,5-dimethylphenol (m-xylenol)
| Catalyst System | Solvent | Temp (°C) | Yield of PCMX (%) | para/ortho Ratio | Reference |
|---|---|---|---|---|---|
| SO₂Cl₂ (No Catalyst) | Neat | 25 | ~75.0 | 3.4 | [4] |
| SO₂Cl₂ + Zeolite H-Mordenite | Isooctane | 25 | 85.0 | 8.0 | [4] |
| SO₂Cl₂ + Tetrahydrothiopyran | Tetrachloroethylene | 25 | >87.0 | 18.2 |[3] |
Table 2: Reduction of 4-chloro-3,5-dimethyl-2-nitrophenol
| Catalyst | Modifier / Media | Dehalogenation (%) | Target Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C + H₂ | None (Neutral) | > 20.0 | < 75.0 | [2] |
| Raney Nickel + H₂ | Aqueous Buffer (pH 6.0–7.5) | ~ 5.0 | ~ 90.0 | [2] |
| Pt/C + H₂ | HCl (Strongly Acidic) | < 0.2 | > 99.5 |[2] |
Self-Validating Experimental Protocols
Step 1: Regioselective Chlorination
Causality: Direct chlorination of 3,5-dimethylphenol often yields ortho-chlorinated or over-chlorinated (2,4-dichloro) byproducts. By utilizing sulfuryl chloride (SO₂Cl₂) in the presence of a tetrahydrothiopyran moderator, the active electrophile is sterically bulked. This coordination complex is too large to attack the sterically hindered ortho positions, driving substitution almost exclusively to the para position[3]. Protocol:
-
Dissolve 3,5-dimethylphenol (1.0 eq) in tetrachloroethylene (TCE).
-
Add tetrahydrothiopyran (0.05 eq) and AlCl₃ (0.01 eq) as moderators[3].
-
Dropwise add SO₂Cl₂ (1.1 eq) while maintaining the temperature at 25 °C.
-
Stir for 2 hours, then quench with cold water and extract the organic layer.
-
Self-Validation Check: Perform a GC-MS analysis of the crude mixture. A successful reaction will display a para/ortho isomer ratio of >15:1, with unreacted 3,5-dimethylphenol constituting less than 5% of the total peak area[3].
Step 2: Controlled Nitration
Causality: Phenols are highly susceptible to oxidation by nitric acid, which can lead to the formation of quinones and tarry polymeric byproducts[5]. Conducting the reaction in glacial acetic acid tempers the reactivity of the nitronium ion and acts as a thermal buffer, preventing localized exothermic spikes[1]. Protocol:
-
Dissolve 4-chloro-3,5-dimethylphenol in glacial acetic acid and cool to 0–5 °C.
-
Slowly add a pre-mixed solution of dilute HNO₃ in acetic acid dropwise over 1 hour.
-
Maintain strict temperature control (<5 °C) throughout the addition.
-
Pour the mixture over crushed ice to precipitate 4-chloro-3,5-dimethyl-2-nitrophenol.
-
Self-Validation Check: Observe the colorimetric shift. The reaction mixture should transition from clear to a vibrant yellow/orange. The appearance of a dark brown or black hue indicates an uncontrolled exotherm and oxidative degradation. TLC (Hexane:EtOAc 3:1) should reveal a single dominant spot corresponding to the nitrated product[1].
Step 3: Chemoselective Nitro Reduction
Causality: Standard palladium-catalyzed hydrogenation of chloronitrophenols frequently results in the cleavage of the C-Cl bond (hydrodehalogenation). Once the nitro group is reduced, the electron-rich aminophenol activates the halogen for oxidative addition[2]. Using a platinum-on-carbon (Pt/C) catalyst in an acidic medium protonates the newly formed amine, withdrawing electron density from the aromatic ring and stabilizing the C-Cl bond[2]. Protocol:
-
Charge an autoclave with 4-chloro-3,5-dimethyl-2-nitrophenol, methanol, and 5% Pt/C catalyst.
-
Add concentrated HCl (1.1 eq relative to the substrate) to acidify the medium[2].
-
Purge with N₂, then pressurize with H₂ to 30 psi.
-
Stir at room temperature until hydrogen uptake ceases.
-
Self-Validation Check: Monitor the hydrogen uptake via a mass flow controller. The reaction is complete when exactly 3.0 molar equivalents of H₂ are consumed. A sudden plateau in H₂ consumption indicates successful nitro reduction without progression into dehalogenation (which would consume additional H₂).
Troubleshooting & FAQs
Q: Why am I getting high levels of 2,4-dichloro-3,5-dimethylphenol during the first step? A: Over-chlorination occurs when the electrophilicity of the chlorinating agent exceeds the steric hindrance of the substrate. While 3,5-dimethylphenol is sterically hindered, standard chlorination with SO₂Cl₂ alone can still attack the ortho position once the para position is filled. By introducing a cyclic sulfide (e.g., tetrahydrothiopyran), you form a bulky intermediate complex with SO₂Cl₂. This complex is too large to attack the ortho positions, effectively shutting down the over-chlorination pathway and pushing the para/ortho selectivity from 3.4 to >18.0[4],[3].
Q: My nitration step yields a dark, tarry mixture. How do I prevent phenol oxidation? A: Phenols are highly electron-rich and easily oxidized by strong oxidizing agents like nitric acid, leading to the formation of quinones and complex polymers[5]. This is exacerbated by uncontrolled exothermic spikes. To prevent this, never use concentrated HNO₃ directly. Instead, dissolve the substrate in glacial acetic acid, which acts as a thermal buffer and moderates the nitronium ion's reactivity. Maintain the reaction temperature strictly between 0–5 °C during the dropwise addition[1].
Q: During catalytic hydrogenation, I lose the chlorine atom. How can I suppress hydrodehalogenation? A: Hydrodehalogenation is a common side reaction when using highly active catalysts like Palladium on Carbon (Pd/C) in neutral or basic media. Once the nitro group is reduced to an amine, the electron-donating nature of the -NH₂ group activates the adjacent C-Cl bond for oxidative addition by the catalyst[2]. To suppress this, switch your catalyst to Platinum on Carbon (Pt/C) and conduct the hydrogenation in an acidic medium by adding HCl. The acid protonates the amine to form an ammonium salt (-NH₃⁺), which is strongly electron-withdrawing. This deactivates the aromatic ring and stabilizes the C-Cl bond, reducing dehalogenation from >20% to <0.2%[2].
Q: The final aminophenol product darkens upon storage. How do I improve stability? A: 2-Amino-4-chloro-3,5-dimethylphenol is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming colored quinone imines. To ensure long-term stability, precipitate and store the product as a hydrochloride salt. Protonating the amine prevents it from participating in the single-electron transfer reactions required for oxidation[1].
References
-
Title: Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols Source: MDPI URL: 4
-
Title: One pot process for the conversion of aroyl chlorides to acyl thioureas Source: Google Patents URL: 1
-
Title: US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation Source: Google Patents URL: 2
-
Title: Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives Source: ORCA – Online Research @ Cardiff URL: 3
-
Title: Trace level nitrite sensitized photolysis of the antimicrobial agents parachlormetaxylenol and chlorophene in water Source: PubMed URL: 5
Sources
- 1. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 2. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Trace level nitrite sensitized photolysis of the antimicrobial agents parachlormetaxylenol and chlorophene in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 2-Amino-4-chloro-3,5-dimethylphenol
Welcome to the Application Scientist Support Portal. This guide addresses the common physicochemical hurdles associated with dissolving 2-Amino-4-chloro-3,5-dimethylphenol in aqueous media. Due to its highly substituted aromatic ring, researchers frequently encounter precipitation, inconsistent dosing, and assay failure when working with this compound in standard biological buffers.
Below, you will find a causality-driven breakdown of the compound's properties, troubleshooting FAQs, and self-validating experimental protocols to ensure reliable solubilization.
Physicochemical Profile
To understand why a compound resists solubilization, we must first analyze its molecular properties. The table below summarizes the quantitative data dictating the behavior of 2-Amino-4-chloro-3,5-dimethylphenol in solution.
| Property | Value | Causality / Impact on Solubility |
| CAS Number | 5428-46-6[1] | Primary identifier for the neutral, free-base form of the compound. |
| Molecular Weight | 171.62 g/mol [1] | Relatively small molecule, but highly lipophilic relative to its size due to dense substitution. |
| LogP (Estimated) | ~2.47[2] | A positive LogP indicates strong partitioning into lipid/organic phases over water, driving hydrophobic aggregation. |
| Amine pKa | ~4.5 | The amine group remains uncharged (neutral) at physiological pH (7.4), offering no ion-dipole interaction with water. |
| Phenol pKa | ~9.76[3] | The hydroxyl group remains protonated (neutral) at physiological pH (7.4). |
| Hydrochloride Salt CAS | 1052530-87-6[4] | The protonated, highly water-soluble derivative formed under acidic conditions[5]. |
Troubleshooting FAQs
Q1: Why does 2-Amino-4-chloro-3,5-dimethylphenol immediately precipitate when I add it to PBS (pH 7.4)? A: The precipitation is strictly driven by the hydrophobic effect. At pH 7.4, the ambient pH is well above the amine's pKa (~4.5) and below the phenol's pKa (~9.76)[3]. Consequently, the molecule exists almost entirely in its un-ionized, neutral state. Without a formal charge to facilitate ion-dipole interactions with water, the bulky, lipophilic substituents (the chloro and two methyl groups) dominate the molecule's behavior. Its LogP of ~2.47 strongly favors organic solvation[2], causing the molecules to self-associate and crash out of the aqueous solution.
Q2: I want to avoid organic solvents entirely. How can I manipulate the pH to achieve a fully aqueous solution? A: Because 2-Amino-4-chloro-3,5-dimethylphenol is an amphoteric molecule (containing both a weakly acidic phenol and a weakly basic amine), you can exploit extreme pH environments to force ionization:
-
Acidic Route (Preferred for stability): By lowering the pH below 3.0 using Hydrochloric Acid (HCl), you force the protonation of the amine group (-NH2 → -NH3⁺). This converts the compound into 2-amino-4-chloro-3,5-dimethylphenol hydrochloride (CAS: 1052530-87-6)[4]. The introduced positive charge massively increases the hydration energy, resulting in a highly water-soluble salt[5].
-
Basic Route: By raising the pH above 10.5 using Sodium Hydroxide (NaOH), you deprotonate the phenol group (-OH → -O⁻), forming a highly soluble phenoxide ion. (Note: Phenoxide ions are highly susceptible to rapid oxidation, so these solutions must be prepared fresh and protected from light).
Q3: My cell-based assay strictly requires pH 7.4, so I cannot use extreme pH adjustments. What is the best approach? A: You must utilize a co-solvent strategy. The most reliable method is to first dissolve the compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). DMSO disrupts the strong intermolecular hydrogen bonding between the solid compound's molecules and efficiently solvates the hydrophobic ring. Once dissolved in a concentrated "master stock," you can perform a high-dilution spike into your pH 7.4 buffer, ensuring the final DMSO concentration remains below 1% (v/v) to prevent cytotoxicity.
Solubilization Decision Workflow
Decision matrix for selecting the optimal solubilization strategy based on assay pH constraints.
Experimental Protocols
Protocol A: Acid-Mediated Solubilization (Hydrochloride Salt Formation)
Use this protocol when downstream applications can tolerate low pH or when synthesizing the soluble salt for lyophilization.
-
Weighing: Accurately weigh 17.16 mg of 2-Amino-4-chloro-3,5-dimethylphenol (equivalent to 0.1 mmol)[1] into a clean glass vial.
-
Acid Addition: Add 1.0 mL of 0.1 M HCl directly to the powder.
-
Agitation: Vortex vigorously for 2–5 minutes. The low pH forces the amine group to accept a proton, converting the hydrophobic free base into the hydrophilic hydrochloride salt[4].
-
Self-Validation Check: Visually inspect the solution against a dark background. It should be perfectly clear. To quantitatively validate, measure the optical density at 600 nm (OD600) using 0.1 M HCl as a blank. An OD600 < 0.01 confirms complete solubilization without colloidal suspension.
-
Storage: This 100 mM stock can be stored at 4°C for up to 1 week.
Protocol B: Co-Solvent Dilution Method (For pH 7.4 Assays)
Use this protocol for in vitro cell cultures or enzymatic assays requiring physiological pH.
-
Master Stock Preparation: Weigh 17.16 mg of the compound and add 100 µL of 100% molecular-grade DMSO.
-
Solvation: Pipette up and down until the solution is entirely clear. This yields a highly concentrated 1.0 M master stock. The DMSO effectively shields the hydrophobic substituents.
-
Aqueous Spiking: Place 9.99 mL of your target aqueous buffer (e.g., PBS pH 7.4) on a magnetic stirrer at 300 RPM.
-
Dropwise Addition: Using a micropipette, add 10 µL of the 1.0 M DMSO stock dropwise into the vortex of the stirring buffer. Rapid dispersion is critical to prevent localized high concentrations that trigger nucleation and precipitation.
-
Self-Validation Check: The final solution is 1.0 mM of the compound in 0.1% DMSO. Measure the OD600 against a PBS/0.1% DMSO blank. If OD600 > 0.05, micro-precipitation has occurred, indicating the 1.0 mM concentration exceeds the kinetic solubility limit in your specific buffer. If this occurs, repeat the protocol targeting a lower final concentration (e.g., 100 µM).
References
- Source: aksci.
- Source: fluorochem.co.
- Source: nih.
- 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride (LogP Data)
- Source: guidechem.
Sources
- 1. 5428-46-6 2-Amino-4-chloro-3,5-dimethylphenol AKSci 3724CB [aksci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions during chlorination of aminophenols
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in medicinal chemistry: the controlled chlorination of aminophenols.
Aminophenols possess two strongly electron-donating groups (–OH and –NH2), making the aromatic ring exceptionally nucleophilic. While this facilitates rapid electrophilic aromatic substitution, it simultaneously lowers the oxidation potential of the molecule, making it highly susceptible to oxidative degradation and uncontrolled polychlorination. This guide provides field-proven, self-validating methodologies to navigate these competing pathways.
Diagnostic Troubleshooting Workflow
Before adjusting your chemical equivalents, it is critical to diagnose whether your yield loss is due to oxidative degradation or electrophilic over-reaction. Use the following workflow to determine the root cause of your reaction failure.
Diagnostic workflow for troubleshooting aminophenol chlorination issues.
Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my reaction mixture turn dark brown or black immediately upon adding the aminophenol? A1: This rapid discoloration is the visual hallmark of oxidative degradation. The electron-rich aminophenol structure is highly susceptible to losing electrons to atmospheric oxygen, trace metals, or even light, leading to the formation of highly conjugated, intensely colored quinone-imines[1]. Causality & Fix: Oxygen acts as a radical initiator. You must thoroughly degas your solvents (sparging with N₂ or Ar for 15–30 minutes) and conduct the reaction under a strict inert atmosphere[1].
Q2: I am getting a mixture of mono-, di-, and tri-chlorinated products. How can I improve regioselectivity? A2: The –NH₂ group is a stronger ring activator than the –OH group, primarily directing the incoming electrophile to its ortho and para positions[2]. However, a single chlorine atom does not sufficiently deactivate this hyper-nucleophilic ring, leading to rapid subsequent chlorinations (e.g., forming 2,4,6-trichloroaniline derivatives)[3]. Causality & Fix: Harsh reagents like Cl₂ gas or SO₂Cl₂ cannot discriminate between the starting material and the mono-chlorinated product. Switch to a milder, tunable electrophilic source like N-Chlorosuccinimide (NCS)[4].
Q3: Are there scalable, greener alternatives to traditional chemical chlorinating agents? A3: Yes. Recent advancements have demonstrated scalable, catalyst-free electrochemical chlorination. By utilizing a "quasi-divided" cell, dichloromethane (DCM) can be used as both the solvent and the chlorine source. The cathodic reduction of DCM releases chloride ions, which are subsequently oxidized at the anode to generate active chlorine in situ, eliminating the need for hazardous external oxidants[5].
Mechanistic Pathways: Electrophilic Substitution vs. Degradation
Understanding the dichotomy of aminophenol reactivity is essential. The desired pathway relies on controlled electrophilic attack, while the competing pathway is driven by radical oxidation.
Mechanistic pathways of electrophilic chlorination versus oxidative degradation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Mild Mono-Chlorination using N-Chlorosuccinimide (NCS)
This protocol utilizes NCS, which generates a resonance-stabilized sigma complex (arenium ion) upon attack by the aromatic ring[4]. It is designed to self-validate through visual cues and chemical quenching.
-
Solvent Degassing (Critical): Transfer 20 mL of polar aprotic solvent (e.g., acetonitrile or DMF) into a round-bottom flask. Sparge with Argon for 20 minutes to displace dissolved O₂ and prevent quinone-imine formation[1].
-
Substrate Dissolution: Add the aminophenol substrate (10 mmol) under a positive flow of Argon. The solution should remain clear/pale. Validation Check: If the solution darkens immediately, your solvent contains peroxides or trace metals; abort and purify the solvent.
-
Temperature Control: Cool the flask to 0–5 °C using an ice bath. Lower thermal energy suppresses the radical oxidation pathway.
-
Controlled Reagent Addition: Add NCS (10.5 mmol, 1.05 equiv) portion-wise over 30 minutes. Causality: Portion-wise addition prevents localized concentration spikes of Cl⁺, which lead to polychlorination[3].
-
Reaction Monitoring: Stir for 2–4 hours. Monitor via TLC.
-
Chemical Quenching: Once the starting material is consumed, immediately add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This instantly reduces any unreacted NCS or residual active chlorine, halting the reaction and preventing late-stage over-chlorination.
-
Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂S₂O₄, and concentrate under reduced pressure.
Protocol B: Scalable Electrochemical Chlorination (Quasi-Divided Cell)
This advanced protocol leverages electrochemistry to generate chlorine in situ from the solvent[5].
-
Cell Setup: Assemble a parallel plate flow electrolysis cell featuring a PTFE mesh that partially covers the cathode. Causality: This creates a "quasi-divided" environment where the cathode surface area is much smaller than the anode, ensuring only the solvent (DCM) is reduced, protecting the aminophenol from cathodic degradation[5].
-
Electrolyte Preparation: Dissolve the aminophenol and a supporting inert electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in pure Dichloromethane (DCM).
-
Electrolysis: Apply a constant current. The DCM undergoes 2-electron reduction at the cathode to release chloride ions, which migrate to the anode and are oxidized to active electrophilic chlorine[5].
-
Product Recovery: Pass 2.0 to 4.0 Faradays per mole (depending on whether mono- or di-chlorination is desired). Evaporate the DCM (which can be recycled, as <2% is consumed) to isolate the chlorinated product[5].
Quantitative Data: Chlorination Strategy Comparison
The following table summarizes the performance metrics of various chlorinating agents when applied to hyper-nucleophilic aminophenols.
| Chlorinating Agent / Strategy | Typical Mono-Cl Yield | Polychlorination Risk | Oxidation Risk | Scalability & Safety Profile |
| Chlorine Gas (Cl₂) | < 30% | Very High | High | Poor; highly toxic, corrosive, and difficult to control stoichiometry. |
| Sulfuryl Chloride (SO₂Cl₂) | 40 - 50% | High | Moderate | Moderate; requires strict temperature control and traps for SO₂ emissions. |
| N-Chlorosuccinimide (NCS) | 75 - 85% | Low (if controlled) | Moderate | High; solid reagent, easy to handle, tunable electrophilicity[4]. |
| Electrochemical (DCM Source) | 85 - 94% | Very Low | Low | Excellent; reagent-free, utilizes solvent as the chlorine source[5]. |
References
-
Scalable catalyst free electrochemical chlorination of aminophenol derivatives enabled by a quasi-divided cell approach - Green Chemistry (RSC Publishing). URL:[Link]
-
In the given reaction: Reaction 1: OH | C6H4-NH2 + Cl - Filo. URL:[Link]
-
Full article: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene - Taylor & Francis. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In the given reaction: Reaction 1: OH | C6H4-NH2 + Cl- -> A (m.. [askfilo.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scalable catalyst free electrochemical chlorination of aminophenol derivatives enabled by a quasi-divided cell approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Decolorization and Purification of 2-Amino-4-chloro-3,5-dimethylphenol
Welcome to the Technical Support Center. Highly substituted aminophenols, such as 2-Amino-4-chloro-3,5-dimethylphenol, present unique handling challenges due to their electron-rich aromatic rings. This guide is designed for researchers and drug development professionals to troubleshoot, resolve, and prevent the formation of colored impurities during synthesis, workup, and storage.
Mechanistic FAQs: Understanding Color Formation
Q1: Why does my 2-Amino-4-chloro-3,5-dimethylphenol spontaneously turn pink, red, or dark brown over time? A1: The discoloration is a direct result of auto-oxidation. The compound contains multiple electron-donating groups (an amino group, a phenolic hydroxyl, and two methyls), making the aromatic core highly susceptible to oxidation when exposed to atmospheric oxygen and light[1]. The initial oxidation event strips electrons from the molecule, yielding highly colored quinone-imine intermediates (typically pink or red). If left in solution, these reactive intermediates undergo irreversible polymerization, forming dark brown or purple macromolecular impurities[1][2].
Q2: Does the pH of my extraction solvent affect the rate of discoloration? A2: Yes, significantly. Alkaline environments deprotonate the phenolic hydroxyl group to form a phenoxide ion. This dramatically increases the electron density on the aromatic ring, lowering the oxidation potential and making the compound exponentially more susceptible to rapid oxidation[1]. Always avoid unnecessary exposure to high pH during aqueous workups.
Q3: Can trace metals in my glassware or solvents cause this oxidation? A3: Absolutely. Trace transition metal ions (such as Cu²⁺ or Fe³⁺) act as powerful single-electron transfer catalysts for the oxidative degradation of aminophenols[1]. If you suspect metal contamination, washing the organic layer with an aqueous solution of a chelating agent like EDTA can sequester these catalysts and halt the oxidation cascade[3].
Caption: Oxidation pathway of aminophenols to colored quinone-imines and their chemical reduction.
Troubleshooting Guide: Correcting Experimental Failures
Issue 1: Recrystallization yields a product that is still tinted pink or light brown.
-
Causality: Simple recrystallization relies purely on differential solubility. It does not effectively remove trace quinone-imines because their structural similarity allows them to co-crystallize or remain trapped within the crystal lattice of the parent aminophenol.
-
Solution: You must alter the chemical state of the impurity. Incorporate a chemical reducing agent (like sodium dithionite or sodium metabisulfite) into the hot crystallization solvent to reduce the colored quinone-imines back to the colorless aminophenol[4][5]. Concurrently, add activated charcoal to physically adsorb the larger, un-reducible polymeric impurities[3][6].
Issue 2: The product is pristine white immediately after filtration but darkens during the drying process.
-
Causality: The wet filter cake is being exposed to atmospheric oxygen at elevated temperatures in the drying oven, which provides the activation energy for rapid surface oxidation.
-
Solution: Dry the purified crystals exclusively in a vacuum oven at a controlled, low temperature (40–50 °C) under a continuous nitrogen or argon bleed[1][3]. To provide a temporary protective barrier, wash the final filter cake with a cold, degassed solvent containing a volatile antioxidant before transferring it to the oven[4].
Quantitative Data: Antioxidant Efficacy & Selection
To systematically prevent or reverse color formation, specific antioxidants must be employed at targeted concentrations. The table below synthesizes the optimal parameters for stabilizing aminophenol derivatives[1][5][6].
| Additive / Reagent | Optimal Concentration | Primary Mechanism of Action | Recommended Application Phase |
| Sodium Metabisulfite (SMB) | 0.05% – 0.5% (w/v) | Strong reducing agent; donates electrons to reverse quinone-imine formation. | Aqueous or alcoholic recrystallization solvents. |
| Sodium Dithionite | 0.1% – 1.0% (w/v) | Powerful, rapid reductant; clears heavy pink/red discoloration instantly. | Hot solvent treatment prior to carbon filtration. |
| Ascorbic Acid | 0.01% – 0.1% (w/v) | Mild reducing agent and radical scavenger; prevents initial oxidation. | HPLC mobile phases, diluents, and sample storage. |
| Activated Charcoal | 1.0% – 5.0% (w/w) | High surface area physical adsorption of irreversible polymeric color bodies. | Hot solution treatment (requires hot filtration). |
Self-Validating Experimental Protocol: Decolorization Workflow
This protocol synthesizes chemical reduction and physical adsorption into a single, self-validating workflow. The system provides immediate visual feedback: if the filtrate remains colored prior to cooling, it definitively indicates that either the reducing agent was entirely consumed or the carbon loading was insufficient.
Step-by-Step Methodology:
-
Solvent Deoxygenation: Select a suitable recrystallization solvent (e.g., ethanol or an ethanol/water mixture)[6]. Sparge the solvent vigorously with nitrogen gas for 15–20 minutes to displace dissolved oxygen, which is the primary driver of oxidation[3].
-
Dissolution & Chemical Reduction: In a round-bottom flask under a continuous nitrogen atmosphere, suspend the crude, colored 2-Amino-4-chloro-3,5-dimethylphenol in the degassed solvent. Add 0.5% (w/w relative to the compound) of sodium dithionite (sodium hydrosulfite)[4][5]. Heat the mixture to reflux until the solid completely dissolves.
-
Self-Validation Check: The solution color must visibly lighten (e.g., transitioning from dark brown to pale yellow) as the quinone-imines are chemically reduced.
-
-
Physical Adsorption (Carbon Treatment): Carefully add 2–5% (w/w) activated charcoal to the hot solution to capture irreversible polymers[3][6]. Boil the suspension for an additional 10–15 minutes. (Caution: Add charcoal slowly in portions to prevent violent boil-over).
-
Hot Filtration: Filter the boiling mixture rapidly through a tightly packed pad of Celite using a pre-warmed Buchner or jacketed funnel to remove the charcoal and adsorbed impurities[5]. Ensure the receiving flask is continuously purged with nitrogen.
-
Self-Validation Check: The resulting filtrate must be completely colorless . If a pink or yellow tint persists, the system has failed the validation check; you must return the filtrate to the flask and repeat the carbon/dithionite treatment.
-
-
Crystallization: Allow the verified colorless filtrate to cool slowly to room temperature to form a crystal lattice, then transfer the flask to an ice bath (0–5 °C) to maximize precipitation yield[6].
-
Isolation and Inert Drying: Collect the purified white crystals via vacuum filtration. Wash the cake with a minimal amount of ice-cold, degassed solvent[4]. Immediately transfer the solid to a vacuum oven and dry at 40 °C, strictly protected from light and under a nitrogen atmosphere[3].
Caption: Step-by-step workflow for the chemical reduction and physical adsorption of colored impurities.
References
-
Purification of N-acetyl aminophenols - Google Patents (US4474985A). Available at: 4[4]
-
5-amino-1H-indazol-6-ol (Purification and Handling) - Benchchem. Available at: 3[3]
-
4-Amino-2,3-dichlorophenol | High Purity Reagent - Benchchem. Available at: 6[6]
-
4-AMINOPHENOL Properties and Oxidation - Ataman Kimya. Available at: Link
-
Preventing oxidation of 2-aminophenol during synthesis and storage - Benchchem. Available at: 1[1]
-
Novel stable liquid paracetamol composition and method for producing the same - Google Patents (JP2010163462A). Available at: 2[2]
-
Process for purification of n-acetyl-p-aminophenol - Google Patents (US3781354A). Available at: 5[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JP2010163462A - Novel stable liquid paracetamol composition and method for producing the same - Google Patents [patents.google.com]
- 3. 5-amino-1H-indazol-6-ol | Benchchem [benchchem.com]
- 4. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 5. US3781354A - Process for purification of n-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 6. 4-Amino-2,3-dichlorophenol | High Purity Reagent [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Amino-4-chloro-3,5-dimethylphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot thermal instability and optimize reaction conditions when working with 2-Amino-4-chloro-3,5-dimethylphenol (CAS: 5428-46-6).
Due to its specific substitution pattern, this compound presents unique kinetic and thermodynamic challenges. This guide synthesizes mechanistic theory with field-proven protocols to ensure the integrity of your synthetic workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my reaction mixture rapidly turn dark brown or purple when heated above 50°C? A1: This macroscopic color change is a direct indicator of thermal auto-oxidation. 2-Amino-4-chloro-3,5-dimethylphenol is an ortho-aminophenol. At elevated temperatures, the thermal energy in the system easily overcomes the activation barrier for auto-oxidation. The molecule undergoes a Proton-Coupled Electron Transfer (PCET), losing two electrons and two protons to form a highly conjugated, dark-colored ortho-quinone imine[1]. While the chlorine atom at the para position provides some inductive electron withdrawal, the two methyl groups at the 3 and 5 positions are strongly electron-donating. This maintains a high electron density on the aromatic ring, making it highly susceptible to oxidative degradation[2].
Q2: How can I push my reaction to completion without exceeding the thermal stability threshold? A2: If your reaction kinetics stall at room temperature, do not simply increase the heat. Instead, optimize the catalytic system or use a strictly controlled inert atmosphere. The degradation of aminophenols is highly temperature-dependent and follows first-order kinetics in the presence of oxygen[1]. By running the reaction in a degassed, anhydrous aprotic solvent under Argon, you deprive the system of the oxygen necessary for the auto-oxidation pathway. This allows you to safely increase the temperature to 40–45°C without triggering the formation of tarry by-products[3].
Q3: Does the physical form of the compound affect its thermal handling? A3: Yes. The free base form of 2-Amino-4-chloro-3,5-dimethylphenol is significantly more sensitive to heat and air than its hydrochloride salt counterpart[2]. If your synthetic route permits, utilizing the hydrochloride salt can widen your thermal operating window by protonating the amine group, thereby stabilizing it against premature oxidation.
Part 2: Temperature-Stability Profile
To aid in experimental design, the quantitative thermal stability thresholds for the free base form of 2-Amino-4-chloro-3,5-dimethylphenol are summarized below.
| Temperature Range | Kinetic Stability | Oxidation Risk (in Air) | Recommended Action |
| 0–5 °C | Highly stable | Negligible | Ideal for long-term storage and reaction quenching. |
| 20–35 °C | Stable (under Argon) | Low to Moderate | Optimal operating range for standard synthetic steps. |
| 40–50 °C | Marginal | High | Requires strict anaerobic conditions (Schlenk techniques). |
| > 60 °C | Rapid Degradation | Severe | Avoid. Rapidly leads to polymerization and tar formation. |
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the causality between temperature choices and the resulting chemical pathways.
Fig 1: Temperature-dependent kinetic pathways of 2-Amino-4-chloro-3,5-dimethylphenol degradation.
Part 4: Standard Operating Protocol for Temperature-Controlled Reactions
To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. It is designed to execute synthetic transformations on 2-Amino-4-chloro-3,5-dimethylphenol while completely suppressing thermal auto-oxidation.
Step 1: Apparatus Preparation Equip a jacketed glass reactor with a precise recirculating chiller/heater. Establish a strictly inert atmosphere by subjecting the system to three vacuum/Argon cycles using a Schlenk line.
Step 2: Solvent Degassing Select an appropriate solvent (e.g., anhydrous THF or DMF). Sparge the solvent with Argon for a minimum of 30 minutes at room temperature. Removing dissolved oxygen is critical, as it acts as the primary oxidant during thermal stress[3].
Step 3: Substrate Addition Introduce the 2-Amino-4-chloro-3,5-dimethylphenol[2] under a positive counter-flow of Argon to prevent ambient air ingress.
Step 4: Controlled Temperature Ramp Set the jacket temperature to 25°C. If the reaction kinetics require heating, ramp the temperature at a strictly controlled rate of 2°C/min. Do not exceed an internal temperature of 45°C unless the system is rigorously oxygen-free.
Step 5: In-Process Monitoring (Self-Validation Step) Monitor the reaction via HPLC at 254 nm and 400+ nm. The appearance of a new peak absorbing strongly in the visible region (>400 nm) indicates quinone imine formation[1]. Diagnostic Check: If this peak exceeds 2% relative area, the thermal threshold has been breached; immediately crash-cool the reactor to 5°C to halt further degradation.
Step 6: Quenching and Isolation Once the target conversion is reached, cool the mixture to 0–5°C. Quench with a mild aqueous reducing agent (e.g., 5% sodium dithionite) to reduce any trace oxidized by-products back to the parent aminophenol before final isolation.
References
Sources
Technical Support Center: Resolving HPLC Peak Tailing for 2-Amino-4-chloro-3,5-dimethylphenol
Welcome to the Advanced Chromatography Troubleshooting Hub. Analyzing amphoteric compounds like 2-Amino-4-chloro-3,5-dimethylphenol presents unique chromatographic challenges. Because this molecule contains both a basic primary amine and an acidic phenolic hydroxyl group, it is highly susceptible to complex secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide provides researchers and drug development professionals with mechanistic insights, self-validating protocols, and quantitative metrics to restore peak symmetry and ensure reliable quantification.
Part 1: Mechanistic Troubleshooting Guide (Q&A)
Q: Why does 2-Amino-4-chloro-3,5-dimethylphenol exhibit severe peak tailing on standard C18 columns? A: The primary cause of peak tailing for basic compounds is the occurrence of multiple retention mechanisms[1]. While the hydrophobic carbon skeleton of the analyte partitions into the C18 stationary phase, the basic amino group interacts via ion-exchange with unbonded, residual silanol groups (Si-OH) on the silica support[2]. At a mobile phase pH above 3.0, these acidic silanols become ionized (Si-O⁻)[1]. The positively charged amine binds strongly to these anionic sites, creating a "velcro" effect that slowly releases the analyte, elongating the trailing edge of the peak[3].
Q: Could the specific molecular structure of this analyte exacerbate tailing beyond standard silanol interactions? A: Yes. The hydroxyl (-OH) and amino (-NH2) groups in 2-Amino-4-chloro-3,5-dimethylphenol are located at adjacent (ortho) positions on the aromatic ring. This ortho-aminophenol motif acts as a powerful bidentate ligand, readily chelating trace metals (such as iron or aluminum) present in older, Type A silica matrices[2][4]. This metal chelation creates a secondary retention pathway that causes severe tailing and cannot be resolved by pH adjustment alone[5].
Q: How do I select the optimal mobile phase pH to suppress these secondary interactions? A: To eliminate silanol-driven tailing, you must manipulate the ionization state of the stationary phase. Operating at a low pH (~2.5) using a phosphate buffer is highly effective[6]. At pH 2.5, the acidic surface silanols (pKa ~3.5–4.5) are fully protonated and neutralized (Si-OH), shutting down the ion-exchange pathway[4]. Although the amine group of the analyte remains fully protonated at this pH, it cannot undergo ion-exchange with a neutral silica surface, resulting in a sharp, symmetrical peak[2].
Q: If my detector or method prevents me from operating at a low pH, what are my alternatives? A: If a mid-pH (e.g., pH 6–7) is required, you can use a mobile phase additive such as Triethylamine (TEA) at a concentration of 5–20 mM[2][6]. TEA acts as a silanol suppressor; it is a small, highly basic molecule that aggressively competes with the analyte for the ionized silanol sites, effectively masking them[5]. Alternatively, utilizing a highly deactivated, fully end-capped column or a column with polar-embedded groups provides steric shielding against residual silanols[7].
Part 2: Diagnostic Visualization
Caption: Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.
Part 3: Self-Validating Experimental Protocols
Protocol A: The Physical vs. Chemical Diagnostic Test
Causality: Peak tailing can stem from chemical interactions (silanols) or physical system defects (column voids, blocked frits, excessive extra-column volume)[3][8]. Because both present identical chromatograms for the target analyte, this protocol uses a neutral marker to isolate the root cause[3].
-
Step 1: Baseline Injection. Inject 2-Amino-4-chloro-3,5-dimethylphenol under standard method conditions. Calculate the USP Tailing Factor (T). If T > 1.5, proceed to Step 2.
-
Step 2: Neutral Marker Injection. Inject a purely neutral, unretained or lightly retained marker (e.g., Toluene or Uracil) using the exact same mobile phase and flow rate.
-
Step 3: Validation & Branching.
-
Outcome A (Chemical): If the neutral marker yields a perfectly symmetrical peak (T ≈ 1.0) but the aminophenol tails, the issue is an acid-base secondary interaction[3]. Proceed to Protocol B.
-
Outcome B (Physical): If the neutral marker also tails, the issue is physical empty space (infinite dilution) in the system[3]. Replace the column frit, reverse-flush the column with 100% strong organic solvent, or reduce PEEK tubing length/diameter[1][8].
-
Protocol B: Mobile Phase pH Optimization & Silanol Masking
Causality: This protocol systematically neutralizes the silica surface to validate if silanol ionization is the specific chemical culprit[6].
-
Step 1: Buffer Preparation. Prepare a 10–20 mM Potassium Phosphate buffer.
-
Step 2: pH Adjustment. Adjust the buffer to exactly pH 2.5 using concentrated phosphoric acid[6]. (Note: Ensure organic modifiers like acetonitrile do not precipitate the buffer during gradient mixing).
-
Step 3: Equilibration. Flush the C18 column with the new mobile phase for at least 10 column volumes.
-
Step 4: Injection. Inject the 2-Amino-4-chloro-3,5-dimethylphenol sample.
-
Step 5: Validation Check.
-
Success: If the USP Tailing Factor (T) drops below 1.5, the mechanism was definitively silanol ionization[9].
-
Failure (Self-Correction): If tailing persists despite the low pH, the issue is likely trace metal chelation due to the analyte's ortho-aminophenol structure[4]. To validate this, switch to a high-purity, metal-free Type B silica column or add a chelating agent (e.g., EDTA) to the mobile phase[4][5].
-
Part 4: Quantitative Data & Metrics
Table 1: Standard Symmetry Metrics
| Diagnostic Parameter | Measurement Standard | Acceptable Range | Indication of Failure |
|---|---|---|---|
| USP Tailing Factor (T) | Measured at 5% peak height | 1.0 - 1.5 | T > 1.5 (Severe secondary interactions or voids) |
| Asymmetry Factor (As) | Measured at 10% peak height | 1.0 - 1.2 (up to 1.5 acceptable) | As > 1.2 (Silanol ionization or column overload) |
Table 2: Impact of Troubleshooting Variables on 2-Amino-4-chloro-3,5-dimethylphenol Symmetry
| Troubleshooting Strategy | Mobile Phase Condition | Analyte State | Silanol State | Expected Tailing Factor (T) |
|---|---|---|---|---|
| Unoptimized Baseline | pH 6.0 - 7.0 | Amine partially protonated | Ionized (Si-O⁻) | 2.0 - 3.5 (Severe Tailing) |
| Low pH Optimization | pH 2.5 (Phosphate Buffer) | Amine fully protonated | Neutralized (Si-OH) | 1.0 - 1.3 (Symmetrical) |
| Silanol Masking | pH 7.0 + 5 mM TEA | Amine partially protonated | Masked by TEA | 1.1 - 1.4 (Symmetrical) |
Part 5: Frequently Asked Questions (FAQs)
Q: What is the difference between the USP Tailing Factor (T) and the Asymmetry Factor (As)? A: Both quantify peak distortion but use different mathematical approaches. The Asymmetry Factor (As) is calculated at 10% of the peak height (As = B/A)[1]. The USP Tailing Factor (T) is calculated at 5% of the peak height (T = W0.05 / 2f)[7]. For regulatory compliance, a tailing factor of 1.0 indicates perfect symmetry, and values ≤ 1.5 are generally acceptable for accurate integration[1][9].
Q: Can sample diluent mismatch cause tailing for this specific compound? A: Yes. If 2-Amino-4-chloro-3,5-dimethylphenol is dissolved in a solvent significantly stronger (e.g., 100% Methanol or Acetonitrile) than the initial mobile phase, the analyte travels faster through the column before partitioning properly, leading to peak distortion, broadening, or fronting[5]. Always dissolve the sample in the initial mobile phase composition whenever possible.
Q: Does end-capping completely solve the silanol problem? A: No. End-capping reduces peak tailing by blocking interactions with ionizable residual silanol groups, but due to steric hindrance during the manufacturing process, a "fully end-capped" column still retains approximately 50% of its unreacted silanols[1]. Therefore, mobile phase optimization remains critical for highly basic or amphoteric compounds.
References
- Element Lab Solutions. "Peak Tailing in HPLC".
- Phenomenex. "How to Reduce Peak Tailing in HPLC?".
- Axion Labs. "HPLC Peak Tailing".
- Chrom Tech, Inc.
- Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes".
- Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".
- SCION Instruments. "HPLC Troubleshooting Guide".
- Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks".
- Hawach. "Reasons for Peak Tailing of HPLC Column".
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. waters.com [waters.com]
Technical Support Center: Controlling pH Sensitivity of 2-Amino-4-chloro-3,5-dimethylphenol Solutions
Welcome to the Technical Support Center for handling 2-Amino-4-chloro-3,5-dimethylphenol (and its hydrochloride salt, CAS 1052530-87-6)[1]. Because this molecule contains both a basic aromatic amine and an acidic substituted phenol, it is highly amphoteric. Its solubility, reactivity, and stability are strictly governed by the pH of your working solution.
This guide is designed for drug development professionals and researchers to troubleshoot common formulation issues, prevent oxidative degradation, and ensure reproducible assay conditions.
Quantitative Data: pH-Dependent Behavior Profile
Understanding the dominant ionization state of the molecule is critical. The parent compound, 4-chloro-3,5-dimethylphenol, has a predicted phenolic
| pH Range | Dominant Chemical Species | Aqueous Solubility | Oxidation Kinetics | Primary Degradant Risk |
| < 5.0 | Ammonium Cation ( | High (>10 mg/mL) | Negligible | Stable (Unless strong oxidants present) |
| 6.0 - 8.0 | Neutral Zwitterion/Base ( | Low (<0.5 mg/mL) | Slow | Trace Quinone Imines |
| > 8.5 | Phenoxide Anion ( | High (>10 mg/mL) | Rapid (Optimum pH ~9.0) | 2-Aminophenoxazin-3-one derivatives |
System Architecture: pH-Dependent Transitions
The following diagram illustrates the structural transitions and degradation pathways triggered by pH fluctuations.
Fig 1: pH-dependent structural transitions and oxidative degradation pathways of the compound.
Troubleshooting Guide & Self-Validating Protocols
Issue A: Precipitation at Physiological pH (pH 7.4)
Symptom: The compound precipitates or forms a cloudy suspension when diluting stock solutions into standard cell culture media or PBS. Causality: At pH 7.4, the molecule exists almost entirely as an uncharged, neutral species. Without the hydration shell provided by an ionized group, the hydrophobic substituted aromatic ring causes the molecule to crash out of solution. This behavior is analogous to the parent compound, 4-chloro-3,5-dimethylphenol, which has an aqueous solubility of only 0.3 g/L at 20 °C[2].
Protocol: Physiological pH Formulation for Assays
-
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 100 mM. Store at -20 °C in an amber vial.
-
Aqueous Buffer Preparation: Prepare the target physiological buffer (e.g., PBS, pH 7.4). To reduce surface tension and prevent nucleation, supplement the buffer with a surfactant (e.g., 0.05% Tween-20) or a cyclodextrin carrier (e.g., 5% HP-
-CD). -
Dilution: Dropwise, add 10
L of the DMSO stock into 990 L of the vigorously vortexed aqueous buffer to achieve a 1 mM working concentration (1% DMSO final). -
Self-Validation Step: Immediately analyze the final solution by measuring the optical density at 600 nm (
). An confirms a true solution free of colloidal aggregates. If the exceeds this threshold, increase the cyclodextrin concentration.
Issue B: Oxidative Browning of Solutions (pH > 7.0)
Symptom: Aqueous solutions turn pink, dark brown, or purple over time. Causality: Aminophenols are highly susceptible to auto-oxidation, forming colored quinone imines and phenoxazine derivatives[3]. This reaction is heavily pH-dependent. At alkaline pH (> 8.5), the formation of the phenoxide anion creates a highly electron-rich aromatic system that rapidly donates electrons to dissolved oxygen or trace transition metals. The optimum pH for this oxidative degradation is approximately 9.0[4].
Protocol: Preparation of Oxidation-Resistant Aqueous Stocks
-
Solvent Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 3.5 using 0.1 M HCl. Purge the buffer with Argon gas for 15 minutes to displace dissolved oxygen.
-
Dissolution: Weigh 10 mg of 2-Amino-4-chloro-3,5-dimethylphenol hydrochloride[1] and dissolve it in 1 mL of the degassed citrate buffer. The low pH ensures the amine remains protonated, drastically reducing electron density on the ring.
-
Antioxidant Addition: Add 1 mM of Ascorbic Acid or Dithiothreitol (DTT) to act as a sacrificial electron donor.
-
Self-Validation Step: Measure the UV-Vis absorbance of the stock at 417.8 nm (the
for the oxidized 2-aminophenoxazin-3-one degradant)[3]. A baseline absorbance of < 0.05 indicates a pure, unoxidized stock. If , discard the solution as auto-oxidation has already initiated.
Frequently Asked Questions (FAQs)
Q: Can I use the hydrochloride salt directly in unbuffered cell culture media? A: Yes, but with caution. The hydrochloride salt (CAS 1052530-87-6)[1] will slightly lower the pH of unbuffered media. More importantly, as the media equilibrates to pH ~7.4 in the incubator, the compound transitions to its neutral state, making it prone to slow oxidation. You must prepare it fresh and ideally include a compatible antioxidant (like ascorbic acid) in your media to maintain the integrity of the aminophenol moiety.
Q: My assay requires a low pH environment (pH 2.0). Is the compound completely stable here? A: While low pH stabilizes the compound against auto-oxidation by oxygen, the presence of strong peroxidic reagents (e.g., persulfates or hydrogen peroxide) at pH < 2 can still force the oxidation of p-aminophenols into deeply colored purple dyes[5]. Ensure your acidic buffers are free of reactive oxygen species (ROS) or trace peroxides.
Q: How does the chlorine substitution affect the
References
-
National Center for Biotechnology Information (PubChem). "2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO - PubChem CID 16192990". NIH. URL:[Link]
-
SciELO / ResearchGate. "A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One". J. Mex. Chem. Soc. URL:[Link]
-
American Chemical Society (ACS). "Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH". J. Phys. Chem. A. URL:[Link]
Sources
Support Center: Degradation Profiling & Troubleshooting for 2-Amino-4-chloro-3,5-dimethylphenol
Welcome to the Technical Support Center for the analytical profiling of 2-Amino-4-chloro-3,5-dimethylphenol (CAS: 5428-46-6)[1]. This guide is engineered for research scientists and drug development professionals tasked with method development, stability indicating assay (SIA) design, and impurity identification.
Below, you will find mechanistic insights, self-validating experimental workflows, and troubleshooting FAQs designed to resolve complex chromatographic and mass spectrometric anomalies associated with this compound.
Mechanistic Background & Vulnerability Profile
2-Amino-4-chloro-3,5-dimethylphenol is an aminophenol derivative structurally related to the widely utilized antimicrobial agent chloroxylenol (PCMX)[2]. The presence of both electron-donating hydroxyl (-OH) and amino (-NH₂) groups in the ortho position creates a highly electron-rich aromatic ring. This specific structural motif significantly lowers the oxidation potential of the molecule, making it exceptionally susceptible to reactive oxygen species (ROS) and auto-oxidation[3]. Furthermore, the carbon-chlorine (C-Cl) bond introduces a distinct vulnerability site for photolytic and reductive cleavage.
Caption: Proposed degradation pathways of 2-Amino-4-chloro-3,5-dimethylphenol under stress conditions.
Frequently Asked Questions (FAQs) - Analytical Challenges
Q1: Why do my stability samples of 2-Amino-4-chloro-3,5-dimethylphenol turn dark brown or pinkish over time, and how does this affect chromatographic recovery? Causality: The ortho-aminophenol motif is highly prone to auto-oxidation. In the presence of dissolved oxygen, the compound oxidizes to a highly conjugated quinoneimine intermediate. These reactive intermediates rapidly polymerize into phenoxazine dimers or azo compounds, which are intensely colored. In HPLC, this manifests as a broad, unresolved baseline hump (polymeric material) and a significant loss of the parent API peak mass balance. Self-Validating Solution: To confirm auto-oxidation is the culprit, prepare a parallel control sample where the diluent is sparged with argon for 15 minutes prior to dissolution, and add 0.1% ascorbic acid (an antioxidant). If the color change is arrested and the parent peak area is recovered, auto-oxidation is validated.
Q2: During forced degradation under photolytic conditions, we observe a major degradant with a mass shift of -34 Da. What is the mechanism? Causality: A mass shift of -34 Da (from m/z 172 to m/z 138 for the [M+H]⁺ ion) with the simultaneous loss of the characteristic 3:1 (³⁵Cl:³⁷Cl) isotopic cluster indicates photolytic dechlorination. The C-Cl bond in chlorophenols is susceptible to homolytic cleavage under UV irradiation, generating a phenyl radical that abstracts a hydrogen atom from the solvent, yielding 2-amino-3,5-dimethylphenol. Similar dechlorination pathways have been documented in the sonochemical and radiolytic degradation of the parent PCMX[3]. Self-Validating Solution: Analyze the sample using a high-resolution mass spectrometer (HRMS). The exact mass shift should be -33.961 Da (loss of ³⁵Cl + addition of ¹H). The absence of the M+2 isotope peak confirms the loss of the halogen.
Q3: How can I distinguish between a quinoneimine degradant and a benzoquinone product using LC-MS/MS? Causality: Oxidation to a quinoneimine results in the loss of two hydrogen atoms (Δm/z = -2). However, quinoneimines are unstable in aqueous environments and undergo nucleophilic attack by water (hydrolysis). This reaction displaces the imine group as ammonia (NH₃), replacing it with a ketone to form 4-chloro-3,5-dimethyl-1,2-benzoquinone. This results in a net mass shift of -1 Da from the parent compound (Loss of NH₃ [-17] + Addition of H₂O [+18] = +1 Da relative to the quinoneimine, or -1 Da relative to the parent). Self-Validating Solution: Monitor the extracted ion chromatograms (EIC) over time. A precursor-product relationship will emerge where the m/z 170 (quinoneimine) peak appears first, followed by its decline and the proportional rise of the m/z 171 (benzoquinone) peak.
Experimental Workflows & Troubleshooting Guides
Workflow 1: Forced Degradation & Quenching Protocol
Objective: Generate predictive degradation profiles while preventing artifact formation during autosampler queuing.
-
Step 1: Stock Preparation. Dissolve 2-Amino-4-chloro-3,5-dimethylphenol in LC-MS grade 50:50 Methanol:Water to a concentration of 1.0 mg/mL.
-
Step 2: Oxidative Stress Initiation. Transfer 1.0 mL of the stock solution to a 2 mL amber glass vial. Add 50 µL of 3% H₂O₂. Incubate at 40°C for 6 hours.
-
Step 3: The Quenching Step (Critical Causality). Why quench? Unquenched peroxides will continue to react in the autosampler, leading to non-reproducible, time-dependent degradation artifacts. Action: Add 50 µL of 10% sodium thiosulfate (Na₂S₂O₃) to neutralize residual H₂O₂.
-
Step 4: Photolytic Stress. Expose 1.0 mL of the stock solution in a clear quartz vial to 1.2 million lux hours and 200 Watt hours/m² of UV light.
-
Step 5: LC-MS/MS Analysis. Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Workflow 2: Chemical Reduction Validation for Quinoneimines
Objective: Differentiate reversible oxidation products (quinoneimines) from irreversible structural modifications (hydroxylation).
-
Step 1: Baseline Analysis. Analyze the oxidatively stressed sample via LC-MS. Note the peak area of the m/z 170.03 degradant.
-
Step 2: Reduction. Aliquot 500 µL of the stressed sample. Add 50 µL of a 100 mM Ascorbic Acid solution.
-
Step 3: Incubation. Vortex and incubate at room temperature for 30 minutes.
-
Step 4: Re-analysis. Re-inject the sample.
-
Self-Validation Logic: If the m/z 170.03 peak disappears and the parent m/z 172.05 peak area proportionally increases, the degradant is conclusively identified as a reversible quinoneimine. If the peak remains unchanged, it is an irreversible hydroxylation or structural rearrangement.
Caption: Decision tree for identifying degradation products using LC-MS isotopic profiling.
Quantitative Data Summaries
To facilitate rapid identification during LC-HRMS screening, the following table summarizes the theoretical exact masses and isotopic signatures of the primary degradation products.
| Degradation Pathway | Molecular Formula | Theoretical Exact Mass [M+H]⁺ | Mass Shift (Δ Da) | Isotopic Pattern (³⁵Cl:³⁷Cl) |
| Parent Compound | C₈H₁₀ClNO | 172.052 | N/A | 3:1 |
| Quinoneimine | C₈H₈ClNO | 170.037 | -2.015 | 3:1 |
| 1,2-Benzoquinone | C₈H₇ClO₂ | 171.021 | -1.031 | 3:1 |
| Dechlorination | C₈H₁₁NO | 138.092 | -33.960 | None (Loss of Cl) |
| Hydroxylation | C₈H₁₀ClNO₂ | 188.047 | +15.995 | 3:1 |
References
-
Title: Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts Source: Environmental Engineering Science / PubMed Central (PMC) URL: [Link]
-
Title: 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO (CID 16192990 / CID 224484) Source: PubChem, National Institutes of Health URL: [Link]
-
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Sources
- 1. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 2-Amino-4-chloro-3,5-dimethylphenol
A Comprehensive Troubleshooting & Protocol Guide for Drug Development Professionals
Process Architecture & Mechanistic Overview
2-Amino-4-chloro-3,5-dimethylphenol (CAS 5428-46-6) is a highly functionalized aromatic building block, frequently utilized in the synthesis of advanced fluorescent indicators (such as BAPTA calcium chelators) and specialized therapeutics[1]. The standard industrial synthesis relies on a two-step sequence starting from the widely available antimicrobial agent, 4-chloro-3,5-dimethylphenol (chloroxylenol)[2].
The process involves the regioselective electrophilic aromatic nitration of the phenol ring, followed by the chemoselective catalytic reduction of the resulting nitroarene to the target aminophenol. Scaling this process from bench to pilot plant introduces severe challenges regarding exotherm control, hydrodehalogenation, and product auto-oxidation.
Fig 1: Two-step synthesis workflow for 2-Amino-4-chloro-3,5-dimethylphenol with critical controls.
Troubleshooting Guide
Q1: During the nitration of 4-chloro-3,5-dimethylphenol, we observe significant oxidative degradation, resulting in a black, tarry mixture. How can we mitigate this at the 50 kg scale? Causality: Nitric acid acts as both an electrophile and a potent oxidant. Because the starting phenol is highly electron-rich (activated by the hydroxyl and two methyl groups), the rate of aromatic ring oxidation can outpace nitration if the temperature exceeds 5°C, leading to the formation of quinones and polymeric tars. Solution: Transition from a neat acid system to a moderated biphasic system (e.g., Dichloromethane/Acetic Acid). The acetic acid acts as a moderator, diluting the nitronium ion concentration, while the endothermic evaporation of DCM helps control localized exotherms.
Q2: In the catalytic hydrogenation step, our HPLC shows 15-20% of a dehalogenated byproduct (2-amino-3,5-dimethylphenol). Why does this happen and how do we stop it? Causality: Aryl chlorides are highly susceptible to oxidative addition by Palladium (Pd) catalysts. Once the nitro group is reduced, the resulting electron-rich aminophenol ring increases electron density on the carbon-chlorine bond, further activating it towards insertion by Pd(0). This leads to rapid hydrodehalogenation. Solution: Switch your catalyst from Palladium on Carbon (Pd/C) to Raney Nickel[1]. Nickel has a significantly higher activation barrier for C-Cl oxidative addition compared to Palladium, allowing it to fully reduce the nitro group while preserving the halogen.
Fig 2: Troubleshooting logic tree for catalytic reduction failures in halogenated nitroarenes.
Q3: The isolated 2-amino-4-chloro-3,5-dimethylphenol darkens rapidly from off-white to dark brown upon drying. Is the product degrading? Causality: Yes. Aminophenols are easily oxidized in the presence of atmospheric oxygen and trace transition metals, forming highly conjugated, intensely colored quinone imines. Solution: Conduct all crystallization, filtration, and drying steps under a strict nitrogen atmosphere. Introduce an antioxidant wash (e.g., 1% aqueous sodium dithionite) during the final filtration step to scavenge dissolved oxygen.
Self-Validating Experimental Protocols
Protocol A: Regioselective Nitration of 4-Chloro-3,5-dimethylphenol
This protocol utilizes thermal and visual feedback loops to prevent over-oxidation.
-
Preparation: Dissolve 1.0 kg of 4-chloro-3,5-dimethylphenol[2] in 5.0 L of glacial acetic acid and cool the reactor to 0°C.
-
Dosing: Prepare a nitrating mixture of 0.45 kg of 70% HNO3 and 1.0 L of acetic acid. Dose this mixture into the reactor at a rate of 10 mL/min.
-
Thermal Validation: The system is self-validating via temperature. If the internal temperature rises above 4°C, the dosing pump must automatically interlock and pause. The reaction is only safe to proceed when the temperature drops back to 0-2°C.
-
Reaction Monitoring: Stir for 2 hours at 5°C.
-
Self-Validation Checkpoint: Withdraw a 0.5 mL aliquot, quench in 5 mL ice water, and extract with 2 mL EtOAc. Analyze via TLC (Hexane:EtOAc 4:1). The protocol validates its completion when the starting material spot (Rf ~0.6) is entirely absent and a distinct yellow spot (Rf ~0.4) appears. If SM remains, stir for an additional hour.
-
Workup: Pour the mixture into 15 L of crushed ice to precipitate the 4-chloro-3,5-dimethyl-2-nitrophenol. Filter and wash with cold water.
Protocol B: Chemoselective Catalytic Reduction
This protocol uses stoichiometric gas consumption to guarantee reaction completion without over-reduction.
-
Preparation: Charge a high-pressure autoclave with 1.0 kg of 4-chloro-3,5-dimethyl-2-nitrophenol, 10 L of Methanol, and 100 g of Raney Nickel catalyst[1].
-
Purging: Purge the vessel with Nitrogen (3x 5 bar), followed by Hydrogen (3x 5 bar).
-
Reduction: Pressurize the vessel to 5.0 bar with H2 and heat to 40°C.
-
Self-Validation Checkpoint (Gas Uptake): Monitor the hydrogen gas mass flow controller. The system self-validates its completion when exactly 3.0 molar equivalents of H2 are consumed and the flow rate drops to <0.1 L/min. Proceeding to workup before this metric is met guarantees the presence of unreacted nitro intermediate.
-
Filtration: Filter the catalyst through a Celite pad under a strict Nitrogen blanket.
-
Self-Validation Checkpoint (Purity): Concentrate the filtrate and dry the solid. Measure the melting point of the dried solid. A sharp melting point of 147-148 °C confirms high purity and successful isolation of 2-amino-4-chloro-3,5-dimethylphenol[3].
Quantitative Process Data
To highlight the causality of catalyst selection on the reduction step, the following table summarizes pilot-scale screening data (1.0 kg scale) for the reduction of 4-chloro-3,5-dimethyl-2-nitrophenol.
Table 1: Catalyst Screening & Impurity Profiling for Nitro Reduction
| Catalyst System | Pressure (bar) | Temp (°C) | Conversion (%) | Dehalogenation Impurity (%) | Isolated Yield (%) |
| Pd/C (5%) | 3.0 | 25 | >99.0 | 18.5 | 72.1 |
| Pd/C (5%) + Morpholine | 3.0 | 25 | >99.0 | 4.2 | 84.5 |
| Pt/C (5%) Sulfided | 5.0 | 40 | 98.5 | <0.5 | 91.0 |
| Raney Nickel | 5.0 | 40 | >99.0 | <0.1 | 94.2 |
Note: Raney Nickel provides the optimal balance of full conversion and complete suppression of hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q: Can we use Béchamp reduction (Iron/HCl) instead of catalytic hydrogenation to avoid dehalogenation entirely? A: While Béchamp reduction is highly chemoselective and will not cleave the aryl chloride, it generates massive volumes of iron oxide sludge. At a scale above 10 kg, the filtration and environmental disposal of this sludge become economically unviable compared to using a recyclable Raney Nickel catalyst.
Q: What is the molecular weight difference between the free base and the salt form for formulation calculations? A: The free base of 2-Amino-4-chloro-3,5-dimethylphenol has a molecular weight of 171.6 g/mol . If you are isolating or formulating it as the hydrochloride salt to improve oxidative stability, the molecular weight is 208.08 g/mol [4].
Q: How should the final API intermediate be stored? A: To prevent the auto-oxidation described in the troubleshooting section, the product must be packaged in dark, light-blocking amber glass or opaque drums, backfilled with Argon or Nitrogen, and stored at 2-8°C.
References
-
PubChem . "2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO - PubChem". National Institutes of Health (NIH).[Link]
-
Molaid / Synthetic Communications . "Synthesis of New BAPTA Calcium Chelators" (Huai Zhen He, et al. DOI: 10.1080/00397910802633421). Molaid Chemical Database.[Link]
- Google Patents. "One pot process for the conversion of aroyl chlorides to acyl thioureas".
Sources
- 1. 4-氯-3,5-二甲基-2-硝基苯酚 - CAS号 54582-90-0 - 摩熵化学 [molaid.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 4. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Characterization of 2-Amino-4-chloro-3,5-dimethylphenol: A Comparative Guide to KBr Pellet vs. ATR-FTIR Methodologies
Introduction and Analytical Rationale
2-Amino-4-chloro-3,5-dimethylphenol (CAS: 5428-46-6) is a highly functionalized aromatic compound utilized as a critical intermediate in the synthesis of specialized agrochemicals, antimicrobial agents, and pharmaceutical active ingredients[1]. Accurate structural characterization of this compound is paramount, as the presence of multiple reactive functional groups—specifically the hydroxyl (-OH), primary amine (-NH₂), and chloro (-Cl) substituents on a xylene scaffold—dictates its 2[2].
Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying the functional group integrity of such solid intermediates[3]. However, the choice of sampling methodology—specifically Potassium Bromide (KBr) Pellet Transmission versus Attenuated Total Reflectance (ATR) —profoundly impacts the spectral output, sensitivity, and quantitative reliability[4][5]. This guide objectively compares these two methodologies, providing researchers with actionable, self-validating protocols and causal explanations for the spectral variations observed when characterizing 2-Amino-4-chloro-3,5-dimethylphenol.
Mechanistic Workflow & Decision Matrix
When analyzing solid powders, the selection between KBr and ATR depends entirely on the analytical goal: trace impurity detection versus rapid, non-destructive screening. The decision matrix below outlines the logical flow for selecting the appropriate technique.
FTIR sampling decision matrix for 2-Amino-4-chloro-3,5-dimethylphenol characterization.
Comparative Performance Data: KBr vs. ATR
The functional groups of 2-Amino-4-chloro-3,5-dimethylphenol yield specific vibrational modes. The amine and hydroxyl groups appear in the high-frequency region (3200–3500 cm⁻¹), while the carbon-chlorine bond is found in the fingerprint region (<800 cm⁻¹)[6].
Because ATR relies on an evanescent wave whose 7, relative peak intensities will differ significantly from the true transmission spectra obtained via KBr pellets[7]. The table below summarizes these expected variations.
| Functional Group | Expected Band (cm⁻¹) | KBr Pellet (Transmission) | ATR-FTIR (Reflectance) | Causality / Mechanistic Notes |
| O-H Stretch | ~3385 | Sharp, distinct if matrix is dry | Broader, lower relative intensity | ATR penetration depth is shallowest at high wavenumbers, reducing signal strength[7]. |
| N-H Stretch | ~3309 | Doublet (1° amine) | Weaker intensity | H-bonding in the solid state affects peak shape; KBr provides a longer effective pathlength[4]. |
| Aromatic C=C | 1586, 1499, 1460 | Strong, sharp peaks | Strong, sharp peaks | Core ring vibrations; highly consistent across both methodologies[6]. |
| C-O Stretch | ~1175 | Distinct peak | Distinct peak | Phenolic C-O bond stretching[6]. |
| C-Cl Stretch | 600 - 800 | Strong, sharp | Artificially enhanced | ATR evanescent wave penetrates deeper at low wavenumbers, amplifying the C-Cl signal[7]. |
Self-Validating Experimental Protocols
As an application scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following workflows are designed to be self-validating, ensuring that spectral artifacts are caught before data interpretation.
Protocol A: High-Sensitivity KBr Pellet Transmission
Objective: Obtain a high-resolution, classic transmission spectrum ideal for quantitative library matching and trace impurity analysis[4].
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours prior to use.
-
Causality: KBr is highly hygroscopic. Absorbed moisture produces a massive, broad O-H stretch at ~3400 cm⁻¹, which will completely mask the critical phenolic O-H and amine N-H bands of 2-Amino-4-chloro-3,5-dimethylphenol[5].
-
-
Sample Dilution: Accurately weigh ~1-2 mg of 2-Amino-4-chloro-3,5-dimethylphenol and mix with ~200 mg of the dried KBr.
-
Homogenization: Grind the mixture in an agate mortar for 1-2 minutes until a fine, uniform powder is achieved.
-
Causality: Homogeneous dispersion minimizes the Christiansen effect (scattering), ensuring a flat baseline and sharp peaks[4].
-
-
Pellet Pressing: Transfer the mixture to a clean pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes using a hydraulic press[5].
-
Self-Validation Check: The resulting pellet must be visually transparent. A cloudy pellet indicates poor grinding or moisture absorption, which will cause severe baseline drift[5].
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
Protocol B: Rapid ATR-FTIR Surface Analysis
Objective: Perform rapid, non-destructive verification of the bulk powder without the risk of matrix interference[5].
-
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum of the empty crystal.
-
Sample Application: Place ~5 mg of 2-Amino-4-chloro-3,5-dimethylphenol directly onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure anvil until the internal clutch clicks, ensuring optimal contact.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
-
Self-Validation Check: Apply an ATR correction algorithm in the spectrometer's software. Because penetration depth increases at lower wavenumbers, the uncorrected C-Cl peak (~700 cm⁻¹) will appear artificially stronger than the O-H/N-H peaks (~3300 cm⁻¹) when compared to transmission data[7].
-
Conclusion & Best Practices
For the rigorous characterization of 2-Amino-4-chloro-3,5-dimethylphenol, ATR-FTIR is the superior choice for routine QA/QC due to its rapid workflow and the complete elimination of moisture artifacts introduced by hygroscopic salts[5]. However, if the analytical goal is to quantify trace degradation products or submit spectral data for regulatory library matching, the KBr pellet method remains the gold standard due to its longer effective pathlength and true transmission profile[4].
References
- Guidechem. "4-Chloro-3,5-dimethylphenol". Guidechem.com.
- SpectraBase. "2-Amino-4-chloro-3,5-dimethylphenol". Spectrabase.com.
- Kintek Press.
- Google Patents. "One pot process for the conversion of aroyl chlorides to acyl thioureas". Google.com.
- PubChem. "2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride". Nih.gov.
- AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". Azom.com.
- Imperial College London. "Recent applications of ATR FTIR spectroscopy and imaging to proteins". Imperial.ac.uk.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. kinteksolution.com [kinteksolution.com]
- 5. azom.com [azom.com]
- 6. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of 2-Amino-4-chloro-3,5-dimethylphenol
Introduction & Scientific Rationale
2-Amino-4-chloro-3,5-dimethylphenol (CAS: 5428-46-6) is a highly functionalized phenolic compound that frequently appears in drug development pipelines as a synthetic intermediate, or in environmental analyses as a degradation product of the widely used antimicrobial agent 4-chloro-3,5-dimethylphenol (Chloroxylenol or PCMX) [1].
For researchers and drug development professionals, distinguishing 2-Amino-4-chloro-3,5-dimethylphenol from its parent compound or structurally similar isomers is a complex analytical challenge. Because these chlorinated phenols share similar basic skeletons, relying solely on chromatographic retention times is insufficient. This guide objectively compares the mass spectrometry (MS) fragmentation patterns of 2-Amino-4-chloro-3,5-dimethylphenol against Chloroxylenol, evaluating the performance of different MS platforms and providing a self-validating analytical protocol for robust structural elucidation.
Mechanistic Causality in Fragmentation Pathways
To confidently annotate mass spectra, one must understand the causality behind the fragmentation. The fragmentation of chlorinated aminophenols is governed by the stability of the aromatic ring, steric hindrance from the dimethyl groups, and the inductive effects of the heteroatoms[2].
-
The Ortho-Effect & Rearrangement: The proximity of the amino (-NH₂) and hydroxyl (-OH) groups in 2-Amino-4-chloro-3,5-dimethylphenol facilitates specific neutral losses. Under positive Electrospray Ionization (ESI+), the protonated precursor
(m/z 172.0529) undergoes a highly favorable rearrangement reaction[3], leading to the loss of ammonia (-17 Da) or water (-18 Da). This pathway is absent in Chloroxylenol, which lacks the amino group. -
The "Ring-Walk" Mechanism: Chlorophenols are well-documented to lose HCl (-36 Da) without the complete decomposition of the benzene ring. This is attributed to the "ring-walk" mechanism, where the chlorine atom or a proton migrates around the aromatic ring prior to the elimination of HCl[4]. This pathway is a diagnostic signature for both 2-Amino-4-chloro-3,5-dimethylphenol and Chloroxylenol.
-
Inductive Cleavage & Ring Contraction: Following the initial loss of ammonia or water, the resulting fragment ions often undergo inductive cleavage[2], expelling carbon monoxide (CO, -28 Da). This results in ring contraction to a five-membered cyclopentadienyl cation derivative, a classic thermodynamic sink for phenolic compounds.
Proposed ESI(+)-MS/MS fragmentation pathway for 2-Amino-4-chloro-3,5-dimethylphenol.
Technology Comparison: ESI-QqQ vs. ESI-QTOF
When analyzing 2-Amino-4-chloro-3,5-dimethylphenol against alternatives like Chloroxylenol, the choice of MS platform dictates the quality and utility of the data:
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Application | Targeted Quantitation (Pharmacokinetics) | Structural Elucidation (Metabolite ID) |
| Mass Accuracy | Nominal mass (~0.1 Da error) | High-Resolution Accurate Mass (< 5 ppm error) |
| Sensitivity | Extremely High (via MRM transitions) | Moderate to High (Full Scan / PRM) |
| Isotope Resolution | Cannot resolve | Easily resolves fine isotopic structures |
| Performance on Aminophenols | Good for routine monitoring of known fragments | Superior for confirming the exact elemental composition of novel degradants |
Verdict: While QqQ is the gold standard for high-throughput quantification, Q-TOF is mandatory during early-stage drug development or environmental profiling to definitively prove the presence of the nitrogen atom in the amino derivative[5], distinguishing it from isobaric interferences.
Self-Validating Experimental Protocol: LC-HRMS/MS
To ensure absolute trustworthiness, the following protocol incorporates a self-validating system using isotopic internal standards and strict mass accuracy thresholds.
Step 1: Sample Preparation (Solid Phase Extraction)
-
Spike 100 µL of the biological/environmental sample with 10 µL of a
C-labeled internal standard (100 ng/mL) to validate extraction recovery. -
Condition an Oasis HLB SPE cartridge with 3 mL of LC-MS grade methanol, followed by equilibration with 3 mL of ultrapure water.
-
Load the sample onto the cartridge. Wash with 2 mL of 5% methanol in water to remove polar matrix interferences.
-
Elute the target analytes with 2 mL of pure acetonitrile. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of initial mobile phase.
Step 2: Chromatographic Separation
-
Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water (promotes protonation for ESI+).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.
Step 3: Mass Spectrometry (ESI-QTOF)
-
Ionization: Electrospray Ionization (ESI) in positive mode for the amino derivative, and negative mode for the parent Chloroxylenol.
-
Source Parameters: Capillary Voltage: 3.5 kV (+), 3.0 kV (-); Desolvation Temp: 350°C.
-
Collision Energy (CE): Ramp from 15 eV to 45 eV using Argon as the collision gas to capture both low-energy (water/ammonia loss) and high-energy (ring cleavage) fragments.
Step 4: Data Validation Criteria
-
Mass Accuracy: Acceptable fragment annotations require a mass error of ≤ 5 ppm .
-
Isotopic Fidelity: The
Cl/ Cl isotopic pattern of the precursor must yield a match score of ≥ 90% [4].
LC-MS/MS workflow for the targeted analysis of aminochlorophenols.
Quantitative Data & Fragmentation Tables
The table below summarizes the High-Resolution Accurate Mass (HRAM) data, comparing the fragmentation of 2-Amino-4-chloro-3,5-dimethylphenol against its structural alternative, Chloroxylenol.
Table 1: HRAM MS/MS Fragmentation Comparison
| Compound | Ionization Mode | Precursor Ion (m/z) | Diagnostic Fragment (m/z) | Fragment Formula | Neutral Loss | Mass Error (ppm) |
| 2-Amino-4-chloro-3,5-dimethylphenol | ESI (+) | 172.0529 | 155.0264 | - NH | 1.2 | |
| ESI (+) | 172.0529 | 154.0423 | - H | 0.8 | ||
| ESI (+) | 172.0529 | 136.0762 | - HCl (35.9767 Da) | 2.1 | ||
| ESI (+) | 172.0529 | 127.0315 | - NH | 1.5 | ||
| Chloroxylenol (PCMX) | ESI (-) | 155.0264 | 119.0497 | - HCl (35.9767 Da) | 1.9 | |
| ESI (-) | 155.0264 | 140.0029 | - CH | 2.4 |
Data Interpretation Note: The presence of the m/z 155.0264 fragment in the ESI(+) spectrum of the amino derivative corresponds to the loss of ammonia. Interestingly, this matches the exact mass of the deprotonated Chloroxylenol precursor in ESI(-). High-resolution MS is strictly required to differentiate these species based on ionization mode and subsequent MS/MS breakdown.
References
-
PubChem. "2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride". National Center for Biotechnology Information. Available at:[Link]
-
PubMed. "Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry". Available at:[Link]
-
Wikipedia. "Fragmentation (mass spectrometry)". Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Reactivity Comparison: 2-Amino-4-chloro-3,5-dimethylphenol vs. 4-Chloro-3,5-dimethylphenol
As a Senior Application Scientist, selecting the appropriate phenolic derivative is critical for optimizing downstream synthetic pathways and end-product efficacy. 4-Chloro-3,5-dimethylphenol (commonly known as Chloroxylenol or PCMX) is a globally recognized antimicrobial agent[1]. However, introducing a primary amine to the ortho position yields 2-Amino-4-chloro-3,5-dimethylphenol —a molecule with a fundamentally different electronic landscape.
This guide objectively compares their reactivity profiles, structural advantages, and practical applications in the laboratory, providing researchers with actionable, self-validating protocols.
Mechanistic Reactivity Profiles
The Baseline: 4-Chloro-3,5-dimethylphenol (PCMX)
PCMX is a classic halophenol where the hydroxyl group activates the aromatic ring, making the open ortho positions (C2 and C6) susceptible to electrophilic aromatic substitution (EAS). In biological applications, its phenolic nature allows it to disrupt bacterial cell walls, making it highly effective against Gram-positive bacteria[1]. From a synthetic standpoint, its reactivity is primarily restricted to O-alkylation, esterification, and oxidative degradation[2].
The Derivative: 2-Amino-4-chloro-3,5-dimethylphenol
The introduction of a primary amine at the C2 position transforms the molecule. The amine acts as a strong +R (resonance) electron donor, enriching the electron density of the aromatic ring. More importantly, the adjacent hydroxyl and amino groups create a bidentate nucleophilic pocket. This dual-reactivity center makes it a privileged building block for synthesizing complex heterocycles, such as benzoxazoles and acyl thioureas, via condensation reactions[3].
Visualizing the Reactivity Divergence
Fig 1. Comparative reactivity pathways of PCMX and its 2-amino derivative.
Self-Validating Experimental Protocols
To objectively evaluate these compounds, we must analyze their behavior in controlled experimental workflows. The causality behind these protocols ensures that every reaction step can be independently verified.
Protocol A: Oxidative Degradation of PCMX via Heterogeneous Fenton-Like Reaction
Causality: PCMX is a persistent environmental biocide. Evaluating its susceptibility to hydroxyl radical (•OH) attack provides critical kinetic data on its stability and environmental half-life[2].
-
Preparation: Prepare a 0.15 g/L aqueous solution of PCMX. Maintain the natural pH at 6.3 to avoid alkaline radical scavenging[2].
-
Catalysis: Introduce 1.0 g/L of nanoparticulate zero-valent iron (nZVI). The high surface area of nZVI drives the catalytic decomposition of peroxides[2].
-
Initiation: Add 18 mM of Hydrogen Peroxide (H₂O₂) to initiate the generation of •OH radicals[2].
-
Quenching & Sampling: Extract 1-mL aliquots at 5-minute intervals. Immediately add n-butanol (a known •OH scavenger) to halt the reaction, ensuring the kinetic snapshot is accurate[4].
-
Validation: Analyze the aliquots via HPLC using a reversed-phase column with UV detection at 254 nm. Total Organic Carbon (TOC) analysis should confirm ~65% mineralization within 30 minutes[4].
Fig 2. Self-validating workflow for the oxidative degradation of PCMX via nZVI/H2O2.
Protocol B: Heterocycle Synthesis using 2-Amino-4-chloro-3,5-dimethylphenol
Causality: The proximity of the -NH₂ and -OH groups allows for sequential nucleophilic attack. The amine forms an initial Schiff base with an electrophile, positioning the hydroxyl group for intramolecular cyclization[3].
-
Imine Formation: Dissolve 1.0 equivalent of 2-Amino-4-chloro-3,5-dimethylphenol and 1.0 equivalent of an aryl aldehyde in anhydrous ethanol[5].
-
Activation: Add a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity. Reflux for 4 hours.
-
Oxidative Cyclization: Introduce an oxidizing agent (e.g., DDQ) to drive the ring closure, forming the benzoxazole derivative.
-
Validation: Purify via silica gel chromatography. Confirm the product via ¹H-NMR by observing the disappearance of the broad -NH₂ and -OH singlets (typically around δ 3.75 and 6.52 ppm in the precursor)[3]. LC-MS should confirm the expected mass shift[6].
Quantitative Performance Comparison
The following table synthesizes the physicochemical and reactivity metrics of both compounds to aid in reagent selection.
| Property / Metric | 4-Chloro-3,5-dimethylphenol (PCMX) | 2-Amino-4-chloro-3,5-dimethylphenol |
| CAS Number | 88-04-0 | 5428-46-6 |
| Molecular Weight | 156.61 g/mol | 171.62 g/mol |
| Primary Application | Antimicrobial, Disinfectant | API Intermediate, Heterocycle Synthesis |
| Nucleophilic Centers | 1 (Oxygen) | 2 (Nitrogen, Oxygen) |
| Susceptibility to •OH | High (Complete degradation in 30 min) | Moderate-High (Amine oxidation competes) |
| Heterocycle Formation | No | Yes (e.g., Benzoxazoles, Benzothiazoles) |
References
-
4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem . NIH. [Link]
-
Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts . PMC.[Link]
-
(PDF) Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts . ResearchGate.[Link]
- One pot process for the conversion of aroyl chlorides to acyl thioureas.
-
2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO - PubChem . NIH.[Link]
Sources
- 1. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5428-46-6|2-Amino-4-chloro-3,5-dimethylphenol|BLD Pharm [bldpharm.com]
Advanced Purity Assessment Methods for 2-Amino-4-chloro-3,5-dimethylphenol: A Comparative Guide
The accurate purity assessment of[1] is a critical quality control step in pharmaceutical and fine chemical synthesis. Structurally, this compound presents a unique analytical challenge: it possesses an electron-rich aromatic ring substituted with both a basic anilinic amine and an acidic phenolic hydroxyl group, alongside a halogen and two methyl groups[2]. This polyfunctional nature makes it susceptible to oxidation and necessitates highly selective analytical techniques to differentiate it from closely related regioisomers and process impurities.
As an Application Scientist, I approach the purity validation of such complex intermediates not by relying on a single technique, but by employing orthogonal methods. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the causality behind each experimental design and establishing self-validating protocols to ensure absolute data integrity.
Methodological Strategy & Comparative Overview
To establish a comprehensive purity profile, we must assess both non-volatile organic impurities and volatile residual solvents or unreacted precursors. Table 1 summarizes the strategic deployment of each analytical technique.
Table 1: Comparative Overview of Analytical Methodologies
| Analytical Method | Primary Principle | Best Suited For | Key Limitation |
| RP-HPLC-UV/MS | Hydrophobic & polar interactions | Non-volatile organics, regioisomers, degradation products | Requires strict pH control to prevent peak tailing |
| GC-MS | Volatility & mass fragmentation | Trace volatile impurities, residual solvents | Requires derivatization for thermally labile analytes |
| qNMR | Nuclear spin resonance integration | Absolute mass fraction purity without reference standards | Lower sensitivity (LOD typically > 0.1%) |
Reversed-Phase HPLC-UV/MS: The Primary Workhorse
Causality Behind the Method: Reversed-Phase HPLC (RP-HPLC) is the gold standard for [3]. The choice of a C18 stationary phase is driven by the hydrophobic core of the dimethyl-chloro-benzene ring. However, the critical parameter is the mobile phase pH. The pKa of the amine is approximately 4.5, while the phenolic OH is around 9.5. By utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2), we force the amine into a fully protonated (cationic) state and keep the phenol fully protonated (neutral). This uniform charge state prevents secondary interactions with residual silanols on the column, eliminating peak tailing and ensuring sharp, reproducible peaks.
Self-Validating Protocol: RP-HPLC A robust method must prove its validity before every run. This protocol incorporates a System Suitability Test (SST) as a strict gating mechanism.
-
Preparation of Diluent & Mobile Phase: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Use a 50:50 mixture as the sample diluent to prevent solvent-shock at the column head.
-
Standard & Sample Preparation: Accurately weigh 10.0 mg of 2-Amino-4-chloro-3,5-dimethylphenol and dissolve in 10.0 mL of diluent (1.0 mg/mL).
-
System Suitability Test (SST) Formulation: Spike the standard with 0.1% of a known closely eluting impurity (e.g., an isomer or a generic aminophenol)[4].
-
Chromatographic Execution: Inject 5 µL onto a C18 column (150 x 4.6 mm, 3 µm) at 40°C. Run a gradient from 5% B to 95% B over 15 minutes.
-
Self-Validation Gate: Evaluate the SST injection. The resolution (
) between the main peak and the spiked impurity must be . If , the system is deemed unfit, and the run is automatically aborted to prevent the collection of untrustworthy data. -
Quantification: Utilize UV detection at 230 nm (the isosbestic point for many substituted anilines) and calculate purity via area normalization.
Caption: Workflow for RP-HPLC purity assessment highlighting self-validating suitability testing.
GC-MS: Orthogonal Validation for Volatile Impurities
Causality Behind the Method: While HPLC excels at non-volatiles, Gas Chromatography (GC) is essential for[5], such as unreacted starting materials or halogenated byproducts. However, free aminophenols are highly polar and can undergo thermal degradation at the high temperatures (250°C+) of a GC inlet. To circumvent this, we employ chemical derivatization. Reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on both the -OH and -NH2 groups with trimethylsilyl (TMS) groups. This dramatically lowers the boiling point, increases thermal stability, and yields pristine Gaussian peak shapes.
Self-Validating Protocol: Derivatization & GC-MS
-
Internal Standard Addition: Add a known concentration of a structurally similar, non-interfering compound (e.g., 4-chloroaniline) to the sample vial. This validates the derivatization efficiency; if the internal standard peak is absent or low, the derivatization failed, and the sample must be reprepared.
-
Derivatization: Dissolve 2.0 mg of the sample in 1.0 mL of anhydrous pyridine. Add 100 µL of BSTFA containing 1% TMCS (catalyst).
-
Incubation: Heat the sealed vial at 70°C for 30 minutes to ensure complete di-silylation.
-
Injection & Separation: Inject 1 µL (split ratio 1:50) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 100°C to 280°C at 15°C/min.
-
Mass Spectrometry: Detect via[4] at 70 eV. Identify impurities by matching fragmentation patterns against the NIST mass spectral library.
Caption: GC-MS analytical pathway illustrating mandatory silylation for thermally labile aminophenols.
Quantitative NMR (qNMR): The Absolute Reference
Causality Behind the Method: Chromatographic methods are relative; they require a high-purity reference standard of the exact analyte to quantify mass accurately. When a certified reference standard of 2-Amino-4-chloro-3,5-dimethylphenol is unavailable, qNMR becomes the ultimate tool. By comparing the integration of the isolated aromatic proton on the analyte's ring to the integration of a certified, unrelated internal standard (like Maleic acid), we calculate absolute mass fraction purity.
Self-Validating Protocol: qNMR
-
Gravimetric Preparation: Using a calibrated microbalance, accurately co-weigh ~15.0 mg of the sample and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a vial. The exact weights are the most critical parameters in this self-validating equation.
-
Solvation: Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) and transfer to a 5 mm NMR tube.
-
Acquisition: Acquire a 1H-NMR spectrum at 400 MHz or higher. Use a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the system (typically D1 = 30 seconds). This ensures complete spin relaxation, validating the quantitative nature of the integration.
-
Calculation: Integrate the maleic acid singlet (δ ~6.26 ppm, 2 protons) and the isolated aromatic proton of the analyte. Use the molar ratio and exact weights to calculate absolute purity.
Quantitative Performance Comparison
To aid in method selection, Table 2 presents a comparative summary of the quantitative performance metrics typically achieved when validating these methods for substituted aminophenols.
Table 2: Typical Validation Parameters for Aminophenol Purity Methods
| Validation Parameter | RP-HPLC-UV | GC-MS (Derivatized) | qNMR (1H) |
| Limit of Detection (LOD) | 0.01% - 0.05% | 0.001% - 0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.05% | 0.01% | ~0.5% |
| Precision (RSD%) | < 1.0% | < 2.5% | < 0.5% |
| Accuracy / Recovery | 98.0% - 102.0% | 95.0% - 105.0% | 99.0% - 101.0% |
Conclusion
For the routine purity assessment of 2-Amino-4-chloro-3,5-dimethylphenol, RP-HPLC-UV remains the most [6], provided strict pH control is maintained to manage the compound's zwitterionic tendencies. However, for comprehensive impurity profiling—especially during early-stage drug development or synthetic route scouting—a multi-modal approach combining HPLC for non-volatiles, GC-MS for volatile intermediates, and qNMR for absolute standard-free quantification ensures the highest level of scientific integrity.
References
-
Title: 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride (CID 16192990) Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) Source: PatSnap URL: [Link]
-
Title: GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation Source: International Research Journal of Engineering and Technology (IRJET) URL: [Link]
-
Title: Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection Source: PubMed (National Institutes of Health) URL: [Link]
Sources
- 1. 5428-46-6 2-Amino-4-chloro-3,5-dimethylphenol AKSci 3724CB [aksci.com]
- 2. 2-Amino-4-chloro-3,5-dimethyl-phenol hydrochloride | C8H11Cl2NO | CID 16192990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. irjet.net [irjet.net]
- 5. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]
- 6. Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating UV-Vis absorption maxima for 2-Amino-4-chloro-3,5-dimethylphenol
Validating UV-Vis Absorption Maxima for 2-Amino-4-chloro-3,5-dimethylphenol: A Comparative Analytical Guide
As a Senior Application Scientist, validating the structural integrity of highly functionalized aromatic compounds is a non-negotiable step before downstream synthesis or assay development. 2-Amino-4-chloro-3,5-dimethylphenol (CAS: 5428-46-6) [1] is a complex, multi-substituted phenol that serves as a critical intermediate in the development of advanced azo dyes and pharmaceutical active ingredients.
Unlike simple aromatics, this compound features a delicate "tug-of-war" between electron-donating and electron-withdrawing groups. Establishing a highly accurate, self-validating UV-Vis spectrophotometric protocol is essential to confirm its purity and structural conformation against alternative analogs.
Mechanistic Insight: The Auxochromic Tug-of-War
To understand the UV-Vis spectrum of 2-Amino-4-chloro-3,5-dimethylphenol, we must analyze the causality behind its electronic transitions compared to its parent scaffold, 4-Chloro-3,5-dimethylphenol (PCMX) [2].
PCMX is a widely used antimicrobial agent that exhibits a primary
-
Bathochromic (Red) Shift: The lone pair of electrons on the nitrogen atom participates in resonance with the aromatic
-system ( transition). This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), pushing the toward the 295–305 nm range. -
pH Sensitivity (The Causality of Solvent Choice): The -NH₂ group is basic, while the -OH group is acidic. If the solvent is too acidic, the amine protonates into -NH₃⁺, losing its lone pair and eliminating the auxochromic red-shift. Conversely, an alkaline environment deprotonates the hydroxyl group into a phenoxide ion (-O⁻), causing a massive, artificial red shift. Therefore, strictly neutral solvents are mandatory for objective validation.
Comparative UV-Vis Performance Data
To objectively validate your synthesized or purchased 2-Amino-4-chloro-3,5-dimethylphenol, its spectral signature must be benchmarked against structural alternatives. The table below summarizes the expected quantitative shifts.
| Compound | CAS Number | Primary | Secondary | Molar Absorptivity ( | Mechanistic Note |
| Phenol | 108-95-2 | 270 | 210 | ~2,000 | Baseline aromatic system. |
| 4-Chloro-3,5-dimethylphenol | 88-04-0 | 282 | 225 | ~2,500 | Inductive effect of -Cl and hyperconjugation of -CH₃[3]. |
| 2-Aminophenol | 95-55-6 | 286 | 234 | ~3,200 | Strong auxochromic effect of the -NH₂ group. |
| 2-Amino-4-chloro-3,5-dimethylphenol | 5428-46-6 | 295–302 | 240–245 | ~4,100 | Synergistic multi-substituent bathochromic shift. |
*Values are representative approximations in neutral, HPLC-grade Methanol.
Experimental Methodology: A Self-Validating Protocol
A robust protocol does not merely generate data; it proves its own accuracy during execution. The following step-by-step methodology is designed as a self-validating system to ensure photometric accuracy and eliminate concentration-dependent artifacts.
Fig 1. Self-validating UV-Vis workflow ensuring wavelength accuracy and photometric linearity.
Step-by-Step Execution:
-
Solvent Selection: Utilize HPLC-grade Methanol. Causality: Methanol has a low UV cutoff (~205 nm), ensuring the solvent does not mask the critical secondary
transitions of the aromatic ring. It also lacks the pH-altering properties of unbuffered aqueous solutions. -
Instrument Calibration: Before introducing the sample, run a Holmium Oxide glass filter standard. Causality: Holmium oxide has sharp, immutable absorption peaks (e.g., 279.3 nm, 287.1 nm). If the instrument cannot accurately read the standard, any shift observed in the sample is scientifically invalid.
-
Baseline Correction: Fill both the reference and sample 10 mm quartz cuvettes with pure methanol and zero the instrument. This subtracts solvent absorbance and optical discrepancies between the cuvettes.
-
Dilution Series Preparation: Prepare a 1.0 mM stock solution of 2-Amino-4-chloro-3,5-dimethylphenol. Create a strict dilution series (0.02, 0.04, 0.06, 0.08, and 0.1 mM).
-
Spectral Acquisition & Validation: Scan each dilution from 200 nm to 400 nm. Plot the Absorbance at
against Concentration. Causality: Measuring a single concentration is a critical error. A linear plot confirms the compound obeys the Beer-Lambert Law ( ), proving the system is free from self-quenching, dimerization, or stray light saturation (which occurs if Absorbance > 1.5).
Troubleshooting & Quality Control
If the observed
Fig 2. Diagnostic logic tree for resolving UV-Vis spectral deviations in functionalized phenols.
-
Unintended Red Shifts: Often caused by alkaline glassware triggering the deprotonation of the -OH group. Wash cuvettes with a neutral solvent.
-
Unintended Blue Shifts: Usually the result of acidic residues protonating the -NH₂ group, stripping its lone pair from the conjugated system.
-
Broadening of Peaks: Indicates oxidation of the primary amine into a nitroso or nitro derivative, a common degradation pathway for aminophenols exposed to prolonged light and atmospheric oxygen.
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 2723, 4-Chloro-3,5-dimethylphenol." Retrieved from:[Link]
-
Research and Development Department (RDD), Iraq. "Synthesis and Spectroanalytical Studies of a New Azodye Derived From 2-Amino-6-ethoxybenzothiazole and 4-Chloro-3,5-dimethylphenol." Retrieved from: [Link]
Sources
Safety Operating Guide
2-Amino-4-chloro-3,5-dimethylphenol proper disposal procedures
An authoritative, step-by-step guide for the safe handling, operational segregation, and proper disposal of 2-Amino-4-chloro-3,5-dimethylphenol . This document is designed for researchers, laboratory managers, and drug development professionals to ensure strict compliance with environmental regulations and laboratory safety standards.
Executive Summary
2-Amino-4-chloro-3,5-dimethylphenol is a halogenated aminophenol derivative utilized in chemical synthesis and drug development. Due to the presence of both an amino group and a chlorinated phenol ring, this compound exhibits acute toxicity, acts as a severe irritant, and poses significant long-term hazards to aquatic ecosystems[1][2]. Proper disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines, specifically targeting the segregation of halogenated organic waste to prevent environmental contamination and ensure safe thermal destruction[3].
Chemical Identity & Hazard Profiling
To build a self-validating safety protocol, personnel must first understand the physicochemical properties and inherent hazards of the material they are handling.
Table 1: Physicochemical Properties and GHS Hazard Classifications
| Property | Value |
| Chemical Name | 2-Amino-4-chloro-3,5-dimethylphenol |
| CAS Number | 5428-46-6[4] |
| Molecular Formula | C8H10ClNO[4] |
| Molecular Weight | 171.62 g/mol [4] |
| GHS Hazard Classes | Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2, Eye Irrit. 2, Aquatic Acute 1, Aquatic Chronic 1[1][2] |
| Regulatory Waste Category | Halogenated Organic Waste / Halogenated Phenol Derivative[3] |
Mechanistic Causality in Disposal (The "Why")
Standard operating procedures are only effective when the causality behind the rules is understood:
-
The "Zero-Drain" Mandate: Halogenated phenols are highly toxic to aquatic organisms and exhibit long-lasting environmental effects (H410)[1][5]. The chloro-substituent increases the molecule's lipophilicity, making it resistant to standard municipal wastewater biodegradation and prone to bioaccumulation. Under no circumstances should this chemical enter the sink[6].
-
The Requirement for Thermal Destruction: Halogenated phenols require high-energy thermal destruction (licensed incineration) to fully cleave the strong carbon-chlorine bonds[3]. Improper disposal or low-temperature burning can lead to the formation of highly toxic byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) or furans. Therefore, waste must be routed to an approved facility equipped with scrubbers for halogenated organics[1][3].
Waste Segregation & Disposal Workflow
The following diagram outlines the logical relationship between waste generation, segregation, and final RCRA-compliant disposal.
Figure 1: RCRA-compliant waste segregation and disposal workflow for halogenated aminophenols.
Procedural Step-by-Step Guidance
Protocol 1: Solid Waste Management
This protocol applies to raw powder, contaminated weighing paper, used spatulas, disposable filters, and contaminated Personal Protective Equipment (PPE).
-
Immediate Segregation: Segregate all solid waste immediately after use. Do not mix this waste with non-hazardous materials or incompatible chemical waste (e.g., strong oxidizers)[5][6].
-
Containerization: Place the waste into a chemically compatible, high-density polyethylene (HDPE) container[6].
-
Seal and Secure: Seal the container tightly to prevent the aerosolization of toxic dusts. Further processing of solid materials may result in the formation of combustible dusts, so airtight containment is critical[1].
-
EHS Labeling: Label the container explicitly as "Hazardous Waste: Contains Halogenated Aminophenol (2-Amino-4-chloro-3,5-dimethylphenol)" and include the date of initial waste generation[6].
Protocol 2: Liquid Waste Management
This protocol applies to reaction filtrates, solvent washes, and liquid byproducts.
-
Halogenated Routing: Transfer all liquid mixtures containing the compound into a designated "Halogenated Organic Waste" carboy.
-
Cross-Contamination Prevention: Never mix halogenated waste with non-halogenated solvents. Mixing these streams severely complicates the thermal destruction process and exponentially increases institutional disposal costs[3][6].
-
Secondary Containment: Store the sealed carboy in a well-ventilated secondary containment tray, away from direct sunlight, strong acids, and strong bases[6][7].
Protocol 3: Spill Response & Decontamination
In the event of an accidental release, execute the following self-validating safety loop:
-
Isolation: Evacuate non-essential personnel from the immediate area and ensure the laboratory's local exhaust ventilation is operating at maximum capacity[1][7].
-
PPE Donning: Emergency responders must don appropriate PPE, including a particulate respirator (N95 or higher for dusts), heavy-duty nitrile gloves, and chemical safety goggles[7].
-
Dry Collection (For Powders): Avoid creating dust clouds. Do not sweep vigorously. Use a static-free brush to gently sweep up the material, or use a HEPA-filtered vacuum dedicated to hazardous chemicals. Shovel the collected material into a designated, closed hazardous waste container[1][5].
-
Wet Collection (For Solutions): Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized spill pads) and place the saturated absorbent into a sealed container[6].
-
Final Decontamination: Wash the affected surface area thoroughly with soap and water, collecting all wash water as hazardous liquid waste. Never flush the spill or the wash water down the drain [1][6].
References
-
Title: 4-Aminophenol - Safety Data Sheet Source: harpercollege.edu (Sigma-Aldrich) URL: [Link]
-
Title: SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL Source: biochemopharma.fr URL: [Link]
-
Title: Contaminants and Remedial Options at Wood Preserving Sites (Halogenated Phenols) Source: clu-in.org (EPA) URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
